2-(4-Bromophenoxy)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJBRCBIEQHCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016838-18-8 | |
| Record name | 2-(4-bromophenoxy)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenoxy)pyrimidine from 2-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromophenoxy)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNA_r_) reaction between 2-chloropyrimidine and 4-bromophenol. This document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to facilitate the successful and efficient synthesis of the target molecule. The information is curated to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring, particularly through the introduction of aryloxy moieties, is a widely employed strategy to modulate the biological activity and pharmacokinetic properties of drug candidates. The synthesis of this compound from 2-chloropyrimidine is a fundamental transformation that provides a versatile building block for the elaboration of more complex molecules. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, which can be facilitated by either base mediation or copper catalysis (Ullmann condensation). This guide will focus on the base-mediated approach, offering a detailed protocol for its implementation.
Reaction Principle and Mechanism
The synthesis of this compound from 2-chloropyrimidine and 4-bromophenol is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack.
The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the hydroxyl group of 4-bromophenol to form the more nucleophilic 4-bromophenoxide. This phenoxide then attacks the electron-deficient carbon at the 2-position of the pyrimidine ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride leaving group yields the desired this compound product and sodium chloride as a byproduct.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
2-Chloropyrimidine
-
4-Bromophenol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nucleophile: To a stirred solution of 4-bromophenol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (nitrogen or argon), carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C (ice bath).
-
Reaction Mixture: After the addition of sodium hydride is complete, allow the mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium 4-bromophenoxide should result in a homogenous solution or a fine suspension.
-
Addition of Electrophile: To the solution of the sodium 4-bromophenoxide, add a solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous THF.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C) and maintain this temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-Chloropyrimidine | 1.0 equivalent |
| 4-Bromophenol | 1.0 equivalent |
| Reagents & Solvents | |
| Sodium Hydride (60%) | 1.1 equivalents |
| Anhydrous THF | Sufficient to dissolve reactants |
| Reaction Conditions | |
| Temperature | Reflux (~66 °C) |
| Reaction Time | 4-12 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Yield | |
| Expected Yield | 70-90% (based on similar reactions) |
| Product Characterization | |
| Appearance | White to off-white solid |
| Analytical Techniques | NMR, MS, IR |
Mandatory Visualizations
Reaction Scheme
An In-depth Technical Guide to 2-(4-Bromophenoxy)pyrimidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(4-Bromophenoxy)pyrimidine. Due to the limited availability of published experimental data for this specific compound, this guide also includes predicted data based on analogous compounds and established chemical principles. This information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug discovery.
Chemical Structure and Identification
This compound is a heterocyclic aromatic ether. The structure consists of a pyrimidine ring linked to a 4-bromophenoxy group via an oxygen atom at the C2 position of the pyrimidine.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1016838-18-8[1][2][3][4][5] |
| Molecular Formula | C₁₀H₇BrN₂O[1] |
| Molecular Weight | 251.08 g/mol [1] |
| SMILES | C1=CC(=CC=C1Br)OC2=NC=CC=N2 |
| InChI | InChI=1S/C10H7BrN2O/c11-8-1-3-9(4-2-8)14-10-12-5-6-13-10/h1-6H |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Sparingly soluble in water. | N/A |
| pKa | Not available | N/A |
Spectroscopic Data (Predicted)
No specific experimental spectra for this compound have been found in the public domain. The following predictions are based on the analysis of structurally similar compounds, such as 2-phenoxypyrimidine and other brominated aromatic compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyrimidine and the bromophenyl rings.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine H-4, H-6 | Doublet | ~8.6 |
| Pyrimidine H-5 | Triplet | ~7.1 |
| Bromophenyl H-2', H-6' | Doublet | ~7.6 |
| Bromophenyl H-3', H-5' | Doublet | ~7.0 |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | ~164 |
| Pyrimidine C-4, C-6 | ~158 |
| Pyrimidine C-5 | ~118 |
| Bromophenyl C-1' | ~153 |
| Bromophenyl C-2', C-6' | ~123 |
| Bromophenyl C-3', C-5' | ~133 |
| Bromophenyl C-4' | ~118 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H, C=N, C=C, and C-O-C ether linkages.
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| C=N stretch (pyrimidine) | 1580-1550 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O-C stretch (aryl ether) | 1250-1200 (asymmetric), 1050-1000 (symmetric) |
| C-Br stretch | 700-600 |
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the pyrimidine ring.
Table 6: Predicted Mass Spectrometry Data
| m/z | Ion |
| 250/252 | [M]⁺ |
| 173 | [M - Br]⁺ |
| 157 | [M - C₄H₃N₂]⁺ |
| 95 | [C₄H₃N₂O]⁺ |
| 79 | [C₄H₃N₂]⁺ |
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, based on general synthetic methods for analogous 2-aryloxypyrimidines, a plausible synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine and 4-bromophenol.[6]
A likely approach would be the reaction of 2-chloropyrimidine with 4-bromophenol in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures.
Figure 1: Plausible synthetic pathway for this compound.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including as kinase inhibitors and anti-inflammatory agents.[7][8][9]
The de novo pyrimidine synthesis pathway is a fundamental process in cells, providing the building blocks for DNA and RNA.[][11][12] While this compound is not a direct intermediate in this pathway, synthetic pyrimidine derivatives are often designed to interact with enzymes involved in nucleotide metabolism or other signaling cascades.
Figure 2: Simplified de novo pyrimidine synthesis pathway and potential interaction points for synthetic derivatives.
Experimental Protocols
As no specific experimental data is available, this section provides a general protocol for the synthesis of this compound based on established methods for similar compounds.
General Synthetic Protocol:
-
To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloropyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Workflow:
Figure 3: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a commercially available compound for which detailed experimental and biological data are not yet widely published. This guide provides a summary of its known identifiers and predicted physicochemical and spectroscopic properties based on the analysis of analogous structures. The plausible synthetic route via nucleophilic aromatic substitution offers a clear path for its laboratory preparation. Further research is warranted to fully characterize this compound and explore its potential applications in medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. CAS:1016838-18-8, this compound-毕得医药 [bidepharm.com]
- 2. china.guidechem.com [china.guidechem.com]
- 3. 2-(4-溴苯氧基)嘧啶 CAS#: 1016838-18-8 [m.chemicalbook.com]
- 4. Pentacenes | Fisher Scientific [fishersci.com]
- 5. biomall.in [biomall.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. davuniversity.org [davuniversity.org]
Spectroscopic Data for 2-(4-Bromophenoxy)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Bromophenoxy)pyrimidine. Due to the limited availability of published experimental spectra, this guide utilizes predicted data from validated computational models to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using computational chemistry software and databases and are intended to serve as a reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.55 | Doublet | 2H | H-4, H-6 (Pyrimidine) |
| 7.55 | Doublet | 2H | H-3', H-5' (Bromophenyl) |
| 7.10 | Doublet | 2H | H-2', H-6' (Bromophenyl) |
| 7.00 | Triplet | 1H | H-5 (Pyrimidine) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 164.0 | C-2 (Pyrimidine) |
| 158.5 | C-4, C-6 (Pyrimidine) |
| 152.0 | C-1' (Bromophenyl) |
| 133.0 | C-3', C-5' (Bromophenyl) |
| 123.0 | C-2', C-6' (Bromophenyl) |
| 118.0 | C-4' (Bromophenyl) |
| 112.0 | C-5 (Pyrimidine) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1550 | Strong | C=N Stretch (Pyrimidine Ring) |
| 1580-1450 | Strong | Aromatic C=C Stretch |
| 1250-1200 | Strong | Aryl-O Stretch (Asymmetric) |
| 1050-1000 | Medium | Aryl-O Stretch (Symmetric) |
| 850-800 | Strong | p-Disubstituted Benzene C-H Bend |
| 700-600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 264/266 | 100 | [M]⁺ (Molecular Ion, Br isotope pattern) |
| 185 | 40 | [M - Br]⁺ |
| 157 | 60 | [M - C₄H₃N₂O]⁺ |
| 79 | 30 | [C₄H₃N₂]⁺ |
Experimental Protocols
The following are detailed, standardized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Width: 30°
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR:
-
Spectral Width: 0 to 200 ppm
-
Pulse Width: 30°
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
Broadband proton decoupling will be applied.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow (N₂): 600 L/hr.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 10 µL/min.
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing ions.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data obtained.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic data.
CAS number and molecular weight of 2-(4-Bromophenoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This technical guide focuses on 2-Amino-4-(4-bromophenyl)pyrimidine , a versatile intermediate in the synthesis of targeted therapeutics. Due to the limited public domain information available for the initially requested "2-(4-Bromophenoxy)pyrimidine," this guide has been prepared on a closely related and well-documented analogue. This compound serves as a critical building block in the development of kinase inhibitors and other potential therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[1] This document provides a comprehensive overview of its chemical properties, synthesis, and biological significance, intended to support researchers and drug development professionals in their scientific endeavors.
Compound Identification and Properties
2-Amino-4-(4-bromophenyl)pyrimidine is a pyrimidine derivative characterized by an amino group at the 2-position and a 4-bromophenyl substituent at the 4-position. These structural features make it a valuable synthon for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 392326-81-7 | [1][2] |
| Molecular Formula | C₁₀H₈BrN₃ | [1][2] |
| Molecular Weight | 250.1 g/mol | [1] |
| Appearance | White flakes | [1] |
| Melting Point | 199-205 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | 0-8 °C | [1] |
Synthesis of 2-Amino-4-(4-bromophenyl)pyrimidine
A general procedure for the synthesis of related bromopyrimidines is described as the reaction of a hydroxypyrimidine with phosphorus oxybromide, often with heating.[3] The reaction mixture is then typically worked up by pouring it into an ice-ether mixture, followed by extraction and purification.[3]
For the synthesis of 2-amino-4-bromopyrimidine, a related compound, a method involves the reaction of uracil with tribromo oxygen phosphorus, followed by amination.[4]
General Workflow for Synthesis of Brominated Pyrimidines:
Caption: Generalized workflow for the synthesis of brominated pyrimidines.
Biological Activity and Applications
2-Amino-4-(4-bromophenyl)pyrimidine is a key intermediate in the synthesis of various biologically active molecules. Its primary application lies in the development of kinase inhibitors for the treatment of cancer and inflammatory conditions.[1] The 2-aminopyrimidine core is a well-established pharmacophore that can interact with the hinge region of many kinases, which are critical enzymes in cellular signaling pathways.[5]
Kinase Inhibition
The dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2-aminopyrimidine scaffold of this compound serves as a foundation for designing specific kinase inhibitors. The bromine atom on the phenyl ring provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds with potentially enhanced potency and selectivity.[1]
Therapeutic Potential in Oncology and Inflammation
Given its role as a precursor for kinase inhibitors, 2-Amino-4-(4-bromophenyl)pyrimidine is instrumental in the research and development of novel treatments for cancer and inflammatory diseases.[1] By serving as a starting material, it enables the exploration of structure-activity relationships to optimize the efficacy and safety profiles of potential drug candidates.
Logical Relationship of Compound Application:
Caption: Application of 2-Amino-4-(4-bromophenyl)pyrimidine in drug development.
Experimental Protocols
Detailed experimental protocols for the specific biological evaluation of 2-Amino-4-(4-bromophenyl)pyrimidine are not extensively documented in the public domain. However, for novel pyrimidine derivatives synthesized from this intermediate, standard assays would be employed to assess their biological activity.
General Experimental Workflow for Biological Evaluation:
-
Synthesis of Derivatives: Utilize 2-Amino-4-(4-bromophenyl)pyrimidine as a starting material to synthesize a library of target compounds through reactions such as Suzuki or Buchwald-Hartwig cross-coupling.
-
In Vitro Kinase Assays: Screen the synthesized compounds against a panel of kinases to determine their inhibitory activity (IC₅₀ values).
-
Cell-Based Assays: Evaluate the cytotoxicity of promising compounds on various cancer cell lines (e.g., using MTT or CellTiter-Glo assays).
-
Mechanism of Action Studies: Investigate the effect of lead compounds on specific cellular signaling pathways through techniques like Western blotting to confirm target engagement.
-
In Vivo Studies: Assess the efficacy of the most promising compounds in animal models of cancer or inflammation.
Illustrative Experimental Workflow:
Caption: A typical workflow for the biological evaluation of derivatives.
Conclusion
2-Amino-4-(4-bromophenyl)pyrimidine represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility in the development of kinase inhibitors highlights its importance in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties and potential applications, aiming to facilitate further research and innovation in the field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents [patents.google.com]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 2-(4-Bromophenoxy)pyrimidine
An In-depth Technical Guide on the Solubility and Stability of 2-(4-Bromophenoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data in public literature for this compound, this document focuses on its expected physicochemical properties based on its chemical structure. It further serves as a practical resource by providing detailed, standardized experimental protocols for determining its solubility and stability profiles, including hydrolytic, photolytic, and thermal degradation. Methodologies for robust analytical quantification using High-Performance Liquid Chromatography (HPLC) are also presented. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess this compound as a potential candidate in pharmaceutical research and development.
Introduction
This compound belongs to the class of diaryl ethers containing a pyrimidine core. The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs, particularly kinase inhibitors. The unique arrangement of a bromophenoxy group attached to a pyrimidine ring imparts specific electronic and steric properties that are of significant interest in drug design for establishing structure-activity relationships (SAR). Understanding the solubility and stability of such a molecule is a critical, non-negotiable step in early-stage drug development, as these properties directly influence bioavailability, formulation strategies, and shelf-life.
This document outlines the theoretical solubility and stability profile of this compound and provides robust, standardized protocols for its empirical determination.
Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in various environments. While experimental data is sparse, theoretical properties can be calculated based on the molecule's structure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂O | - |
| Molecular Weight | 251.08 g/mol | - |
| Appearance | (Expected) White to off-white solid | - |
| pKa (Predicted) | ~1.5-2.5 (for the pyrimidine nitrogens) | Predicted |
| LogP (Predicted) | ~3.0-3.5 | Predicted |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and bioavailability. Based on its structure—a largely hydrophobic aromatic system with a polar pyrimidine moiety—this compound is expected to exhibit low aqueous solubility and good solubility in common organic solvents.
Expected Solubility
-
Aqueous Solvents: Very low solubility is anticipated in neutral aqueous solutions (e.g., water, PBS pH 7.4). Solubility may slightly increase in acidic pH due to the potential protonation of the pyrimidine nitrogen atoms.
-
Organic Solvents: Good solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. Moderate solubility is likely in alcohols such as methanol and ethanol.
Quantitative Solubility Data
The following table should be used to record experimental solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Shake-Flask/HPLC | |
| PBS (pH 7.4) | 25 | Shake-Flask/HPLC | |
| 0.1 N HCl | 25 | Shake-Flask/HPLC | |
| Methanol | 25 | Shake-Flask/HPLC | |
| Ethanol | 25 | Shake-Flask/HPLC | |
| Dichloromethane | 25 | Shake-Flask/HPLC | |
| Dimethyl Sulfoxide | 25 | Shake-Flask/HPLC |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the standard shake-flask method for determining the equilibrium solubility of this compound.
-
Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the desired solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.
-
Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. To remove any suspended solid particles, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV (see Section 5.0).
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Visualization: Solubility Determination Workflow
Stability Profile
Assessing the chemical stability of a new entity is crucial for determining its viability as a drug candidate. The primary degradation pathways for this compound are likely to involve hydrolysis of the ether linkage and potential degradation of the pyrimidine ring under harsh conditions.
Data Presentation: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. Results should be recorded as follows.
| Condition | Time | % Assay of Parent | % Total Degradation | Major Degradants (% Area) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24h, 48h, 72h | |||
| Base Hydrolysis (0.1 N NaOH, 60°C) | 24h, 48h, 72h | |||
| Oxidative (3% H₂O₂, RT) | 24h, 48h, 72h | |||
| Thermal (80°C, Solid State) | 1 week, 2 weeks | |||
| Photolytic (ICH Q1B) | 1.2M lux·h, 200 W·h/m² |
Experimental Protocol: Hydrolytic Stability
This protocol is adapted from the OECD 111 guideline to assess hydrolysis as a function of pH.
-
Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to minimize its concentration (typically <1% v/v) in the final test solutions.
-
Test Solutions: Spike the stock solution into buffered aqueous solutions at pH 4, 7, and 9 to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).
-
Incubation: Store the test solutions in sealed, light-protected containers at a constant temperature (e.g., 50 °C). Include a control sample stored at a low temperature (e.g., 4 °C) where degradation is expected to be minimal.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, and 14 days).
-
Analysis: Immediately analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
Kinetics: If significant degradation (>10%) is observed, calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.
Experimental Protocol: Photostability
This protocol follows the ICH Q1B guideline for photostability testing.
-
Sample Preparation: Prepare samples of the solid drug substance and a solution in an inert solvent (e.g., acetonitrile).
-
Control Samples: Prepare identical samples ("dark controls") and protect them from light by wrapping them in aluminum foil.
-
Exposure: Place the test and control samples in a validated photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][2]
-
Analysis: After exposure, analyze both the light-exposed and dark control samples. Compare the results for any changes in appearance, purity (by HPLC), and the formation of degradation products. A significant change is typically defined as a failure to meet the established acceptance criteria for purity and total degradation products.
Visualization: Potential Degradation Pathway
The following diagram illustrates a potential, generalized degradation pathway for a pyrimidine-containing diaryl ether. This is a theoretical representation and must be confirmed experimentally for this compound. Pyrimidine ring degradation can occur via reductive or oxidative pathways, often initiated by enzymatic or harsh chemical conditions.[3][4][5]
Analytical Methods for Quantification
A robust and validated analytical method is essential for accurate solubility and stability assessment. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.
Recommended HPLC-UV Method
The following table provides a starting point for method development. This method must be fully validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~254 nm (or λmax determined by UV scan) |
| Quantification | External standard calibration curve |
Identification of Degradants
For the identification of unknown impurities and degradation products found during stability studies, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is the preferred method. It provides molecular weight and fragmentation data essential for structural elucidation.[7]
Conclusion
This guide provides a foundational understanding of the expected solubility and stability of this compound, a compound of interest in modern drug discovery. While it is predicted to have low aqueous solubility and moderate stability, empirical verification is paramount. The detailed experimental and analytical protocols provided herein offer a clear and standardized path for researchers to generate the critical data needed to evaluate its potential as a drug development candidate. The successful acquisition of this data will enable informed decisions regarding formulation, preclinical development, and overall program progression.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Bromophenoxy)pyrimidine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Bromophenoxy)pyrimidine stands as a pivotal building block in contemporary organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. Its pyrimidine core is a well-established pharmacophore in numerous biologically active compounds, while the 4-bromophenyl moiety serves as a versatile handle for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery. Detailed experimental protocols for its synthesis and key transformations, along with quantitative data and visual representations of reaction pathways, are presented to facilitate its use in the laboratory.
Introduction
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the pyrimidine scaffold is therefore a central theme in medicinal chemistry. This compound combines the privileged pyrimidine core with a brominated aromatic ring, providing two distinct points for chemical modification. The ether linkage at the 2-position of the pyrimidine and the bromine atom on the phenyl ring allow for sequential and regioselective reactions, making it an attractive starting material for the synthesis of diverse compound libraries.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, such as a halogen or a sulfonyl group, from the 2-position of a pyrimidine ring by 4-bromophenol.
General Reaction Scheme:
Figure 1: General synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for similar nucleophilic aromatic substitutions on pyrimidine rings.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
4-Bromophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 4-bromophenol in anhydrous DMF, add potassium carbonate.
-
Add 2-chloropyrimidine to the suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Table 1: Representative Reaction Conditions for the Synthesis of Aryl Ether Pyrimidines
| Leaving Group on Pyrimidine | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Cl | K₂CO₃ | DMF | 80-100 | 70-90 |
| Cl | NaH | THF | 60-70 | 75-95 |
| SO₂Me | Cs₂CO₃ | Dioxane | 100 | 80-95 |
Reactivity and Key Transformations
The synthetic utility of this compound lies in the selective reactivity of the C-Br bond on the phenyl ring, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, leading to the generation of diverse molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[4] this compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl or heteroaryl-aryl structures.
General Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling of this compound.
This is a general procedure for the Suzuki-Miyaura coupling of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₂CO₃ | Dioxane/H₂O | 90-100 | 75-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100-110 | 80-98 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 70-80 | 85-99 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a variety of aniline derivatives.[6]
General Reaction Scheme:
Figure 3: Buchwald-Hartwig amination of this compound.
The following is a general protocol for the Buchwald-Hartwig amination of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry reaction flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 80-110 °C under the inert atmosphere until the reaction is complete as indicated by TLC.
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Table 3: Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 70-95 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 90-120 | 75-98 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 | 80-99 |
Applications in Medicinal Chemistry
The 2-phenoxypyrimidine scaffold is a prominent feature in many kinase inhibitors, which are a major class of anticancer drugs.[7] The pyrimidine core often interacts with the hinge region of the kinase active site, while the pendant phenyl group can be modified to achieve potency and selectivity. The 4-bromo position of this compound provides a convenient point for diversification to explore structure-activity relationships (SAR).
Case Study: Aprocitentan and the Endothelin Receptor Pathway
Aprocitentan is a dual endothelin receptor antagonist used for the treatment of hypertension.[8] Its chemical structure, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide, features a substituted pyrimidine core that is structurally related to derivatives of this compound.[9] Aprocitentan acts by blocking the binding of endothelin-1 (ET-1) to both the ETA and ETB receptors.
The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation.[10][11] The binding of ET-1 to its G protein-coupled receptors (GPCRs), ETA and ETB, on smooth muscle cells triggers a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent vasoconstriction.[12][13][14] By antagonizing these receptors, Aprocitentan leads to vasodilation and a reduction in blood pressure.
Figure 4: Simplified Endothelin Receptor Signaling Pathway and the inhibitory action of Aprocitentan.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the differential reactivity of its pyrimidine and bromophenyl moieties allow for the construction of a wide range of complex molecules. The demonstrated utility of the 2-phenoxypyrimidine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, underscores the importance of this intermediate. The robust and well-established cross-coupling methodologies applicable to the C-Br bond provide a reliable platform for the generation of novel chemical entities for drug discovery and development. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide to 2-(4-Bromophenoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] The pyrimidine nucleus is a key component of nucleobases, vitamins, and numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The subject of this guide, 2-(4-Bromophenoxy)pyrimidine (CAS No: 1016838-18-8), is a member of this important class of heterocyclic compounds. Its structure, featuring a pyrimidine ring linked to a brominated phenyl group via an ether linkage, suggests its potential as a scaffold in the design of novel therapeutic agents. This document aims to provide a detailed summary of the available technical information for this compound.
Physicochemical Properties
Detailed experimental physicochemical data for this compound is limited in the available scientific literature. However, key identifying information and data for a structurally analogous compound are presented below.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1016838-18-8 | [4][5] |
| Molecular Formula | C₁₀H₇BrN₂O | [5] |
| Molecular Weight | 251.08 g/mol | [5] |
| Appearance | No Data Available | [5] |
| Melting Point | No Data Available | [5] |
| Boiling Point | No Data Available | [5] |
| Solubility | No Data Available | [5] |
For comparative purposes, the physicochemical data for the structurally related compound, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is provided in Table 2. It is crucial to note that these values are not directly transferable to this compound due to the differences in their heterocyclic rings (pyrimidine vs. tetrahydropyran).
Table 2: Physicochemical Properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS: 36603-49-3)
| Property | Value | Source |
| Melting Point | 56-58 °C | [6][7] |
| Solubility | Slightly soluble in water. | [6][7] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [8] |
| Molecular Weight | 257.12 g/mol | [9] |
Synthesis of this compound
A common and effective method for the synthesis of 2-phenoxypyrimidines involves the nucleophilic aromatic substitution of a halopyrimidine with a corresponding phenol.[10][11] A plausible synthetic route for this compound is outlined below.
General Reaction Scheme
The synthesis can be achieved by reacting 2-chloropyrimidine with 4-bromophenol in the presence of a base.
Detailed Experimental Protocol
The following is a generalized experimental protocol based on similar syntheses reported in the literature.
-
Reaction Setup: To a solution of 4-bromophenol (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Addition of 2-Chloropyrimidine: Stir the mixture at room temperature for 30 minutes, then add 2-chloropyrimidine (1.1 equivalents) portion-wise.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are not prominent in the searched literature, the broader class of pyrimidine derivatives is of significant interest in drug discovery.
General Biological Significance of Pyrimidines
The pyrimidine scaffold is a well-established pharmacophore.[1][2] Its derivatives have been shown to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Many pyrimidine-based compounds function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[3]
-
Antimicrobial Activity: The pyrimidine ring is found in several antibacterial and antifungal agents.
-
Antiviral Activity: Pyrimidine analogues are a key component of many antiviral drugs, including those used to treat HIV.
-
Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects.
Potential as a Kinase Inhibitor
Given the prevalence of pyrimidine derivatives as kinase inhibitors, it is plausible that this compound could exhibit similar activity. Kinase inhibitors often function by competing with ATP for binding to the active site of the kinase, thereby blocking the phosphorylation of downstream substrates and interrupting signaling pathways that promote cell growth and survival.
The diagram below illustrates a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors, such as the MAP kinase pathway.
Conclusion
This compound is a halogenated phenoxypyrimidine with potential applications in medicinal chemistry and drug discovery. While a comprehensive experimental characterization of its physicochemical properties is currently lacking in the public domain, its synthesis is achievable through established chemical methodologies. The broader biological significance of the pyrimidine scaffold suggests that this compound may warrant further investigation, particularly as a potential kinase inhibitor. This guide provides a foundational summary of the available information and a framework for future research into this and related compounds.
References
- 1. wjarr.com [wjarr.com]
- 2. scispace.com [scispace.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biomall.in [biomall.in]
- 6. 36603-49-3 CAS MSDS (2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN | 36603-49-3 [chemicalbook.com]
- 8. 2-(4-Bromophenoxy)tetrahydropyran, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Emerging Potential of 2-(4-Bromophenoxy)pyrimidine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets. This technical guide explores the prospective applications of a specific, yet underexplored derivative, 2-(4-Bromophenoxy)pyrimidine. While direct experimental data on this compound is limited, this document extrapolates its potential from the well-established biological activities of structurally similar 2-phenoxypyrimidine and 2-phenylaminopyrimidine analogs. Drawing on a comprehensive review of existing literature, this guide will delve into the synthesis, potential biological targets, and structure-activity relationships, positioning this compound as a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidine and its fused heterocyclic derivatives are of paramount importance in medicinal chemistry, constituting a critical component of natural and synthetic therapeutic agents. Their prevalence in the structures of nucleobases (cytosine, thymine, and uracil) underscores their fundamental role in biological systems. This inherent biocompatibility has made the pyrimidine nucleus a "privileged scaffold" in drug design, leading to the development of numerous FDA-approved drugs with a broad spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4]
The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity.[5] The 2-position, in particular, has been a focal point for the introduction of various substituents to modulate target affinity and selectivity. The introduction of a phenoxy group at this position, creating the 2-phenoxypyrimidine core, has given rise to a promising class of compounds, most notably as kinase inhibitors.[6]
This guide focuses on the untapped potential of This compound , a molecule that combines the established pharmacophore of the 2-phenoxypyrimidine scaffold with a bromine substituent on the phenyl ring. The presence of a halogen, such as bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity through halogen bonding and improving metabolic stability.[7]
Synthetic Strategies
The synthesis of this compound and its derivatives is anticipated to follow established protocols for the preparation of 2-aryloxypyrimidines. The most common and versatile approach involves the nucleophilic aromatic substitution (SNAr) reaction on a dihalopyrimidine precursor, typically 2,4-dichloropyrimidine.
General Synthetic Pathway
The synthesis generally proceeds via the reaction of a substituted phenol with a dihalopyrimidine. The regioselectivity of this reaction is a critical consideration. Generally, nucleophilic attack is favored at the C4 position of 2,4-dichloropyrimidine. However, reaction conditions can be tuned to favor substitution at the C2 position.[8][9]
dot
Caption: General synthetic route to 2-phenoxypyrimidine scaffolds.
Detailed Experimental Protocol: Synthesis of a 2-Aryloxypyrimidine Analog
The following protocol is a representative example for the synthesis of a 2-phenoxypyrimidine derivative, which can be adapted for the synthesis of this compound.
Materials:
-
2,4-Dichloropyrimidine
-
4-Bromophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add 4-bromophenol (1.1 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-4-(4-bromophenoxy)pyrimidine or 4-chloro-2-(4-bromophenoxy)pyrimidine isomer.
-
The remaining chlorine atom can be removed by reductive dehalogenation (e.g., using H₂, Pd/C) to yield the target scaffold, or it can be used as a handle for further functionalization.
Potential Biological Targets and Applications
Based on the extensive research on structurally related compounds, the this compound scaffold is predicted to be a potent inhibitor of various protein kinases, making it a highly attractive candidate for anticancer drug discovery.
Kinase Inhibition: A Promising Avenue
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] The 2-phenoxypyrimidine and 2-phenylaminopyrimidine scaffolds have been extensively explored as "hinge-binding" motifs that can effectively occupy the ATP-binding pocket of various kinases.[8][11]
Key Potential Kinase Targets:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][12][13] Several 2-phenoxypyrimidine derivatives have shown potent inhibitory activity against VEGFR-2.[14]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer.[1][15] The pyrimidine scaffold is a common feature in many EGFR inhibitors.
-
Other Tyrosine Kinases: The scaffold may also exhibit inhibitory activity against other tyrosine kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Bruton's tyrosine kinase (BTK).[9][16][17]
Signaling Pathways
The potential of this compound as a kinase inhibitor suggests its ability to modulate critical cancer-related signaling pathways.
dot
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
dot
Caption: Potential inhibition of the EGFR signaling pathway.
Structure-Activity Relationship (SAR) and Quantitative Data
The biological activity of 2-phenoxypyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and the phenyl rings. The following tables summarize representative quantitative data for analogs of this compound, providing insights into potential SAR.
Table 1: Anticancer Activity of 2-Phenoxypyrimidine Analogs
| Compound ID | R (Substitution on Phenyl Ring) | Target Kinase | IC₅₀ (µM) | Target Cell Line | Reference |
| Analog 1 | 4-Cl | VEGFR-2 | 0.085 | HUVEC | [18] |
| Analog 2 | 3,4-diCl | VEGFR-2 | 0.035 | HUVEC | [18] |
| Analog 3 | 4-F | LCK | 0.023 | - | [6] |
| Analog 4 | 4-Br | FMS | 0.0046 | - | [6] |
| Analog 5 | 2,4-diCl | c-Met | 1.43 | A549 | [14] |
| Analog 6 | 2,4-diCl | VEGFR-2 | 1.05 | A549 | [14] |
IC₅₀: Half-maximal inhibitory concentration; HUVEC: Human Umbilical Vein Endothelial Cells; LCK: Lymphocyte-specific protein tyrosine kinase; FMS: Macrophage colony-stimulating factor 1 receptor.
SAR Insights:
-
Halogen Substitution: The presence of electron-withdrawing groups, such as halogens (Cl, Br, F), on the phenyl ring generally enhances the inhibitory activity.[7] The 4-position (para) appears to be a favorable position for substitution.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in cell permeability and target engagement.
-
Additional Substituents: Further modifications on the pyrimidine ring, often at the 4- and 5-positions, can significantly impact potency and selectivity.
Experimental Protocols for Biological Evaluation
The evaluation of this compound and its derivatives as potential kinase inhibitors would involve a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
dot
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), ATP, and the test compound at various concentrations.
-
Assay Setup: In a microplate, combine the kinase and the test compound and allow for a pre-incubation period.
-
Reaction Initiation: Start the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Signal Detection: Stop the reaction and measure the kinase activity. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo®).[19]
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Protocol Outline:
-
Cell Culture: Culture the selected cancer cell line (e.g., HUVEC for VEGFR inhibitors, A549 for EGFR inhibitors) in appropriate growth medium.
-
Compound Treatment: Seed the cells in a microplate and treat them with various concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using methods such as:
-
MTT assay: A colorimetric assay that measures metabolic activity.
-
CellTiter-Glo® assay: A luminescence-based assay that measures ATP levels, an indicator of cell viability.
-
-
Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for medicinal chemistry research. Based on the extensive data available for structurally related 2-phenoxypyrimidine and 2-phenylaminopyrimidine derivatives, it is highly probable that this scaffold possesses potent kinase inhibitory activity. The presence of the 4-bromo substituent is anticipated to contribute favorably to its biological profile.
Future research should focus on the synthesis of this compound and a library of its derivatives with further substitutions on the pyrimidine ring. Systematic screening of these compounds against a panel of cancer-related kinases, followed by cell-based assays, will be crucial to validate the predicted potential and to elucidate a detailed structure-activity relationship. Such studies could pave the way for the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. VEGF signaling pathway | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. daneshyari.com [daneshyari.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. benchchem.com [benchchem.com]
A Comprehensive Review of 2-(4-Bromophenoxy)pyrimidine and its Analogs in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast derivatives, 2-(4-Bromophenoxy)pyrimidine and its analogs have emerged as a promising class of molecules, particularly in the realm of oncology. This technical guide provides a comprehensive literature review of these compounds, detailing their synthesis, biological activities, and the signaling pathways they modulate. The information is presented to facilitate further research and drug development efforts in this area.
Synthesis of this compound and its Analogs
The primary synthetic route to this compound and its analogs is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halo-pyrimidine, typically 2-chloropyrimidine, with a substituted phenol. The reaction is generally carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.
A general synthetic scheme is as follows:
Detailed Experimental Protocol: Williamson Ether Synthesis of this compound
The following protocol is a representative example of the Williamson ether synthesis for preparing the title compound. Researchers should note that specific reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for different analogs.
Materials:
-
2-chloropyrimidine
-
4-bromophenol
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromophenol in anhydrous DMF (or acetone), add potassium carbonate (or sodium hydride) in portions at room temperature.
-
Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the phenoxide.
-
Add 2-chloropyrimidine to the reaction mixture.
-
Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Biological Activities and Structure-Activity Relationships (SAR)
This compound and its analogs have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. Their primary mechanism of action is often the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibitory Activity
Kinases are a class of enzymes that play a central role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The pyrimidine core of the title compounds can act as a scaffold that mimics the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases and inhibit their activity.
Table 1: Kinase Inhibitory Activity of Selected this compound Analogs
| Compound ID | R1 | R2 | Kinase Target | IC50 (nM) | Reference |
| 1a | H | H | CDK2 | 44 | [1] |
| 1b | H | 4-fluoro | CDK2 | 35 | [1] |
| 1c | H | 4-chloro | CDK2 | 28 | [1] |
| 2a | H | H | EGFR | 3270 | [2] |
| 2b | H | 3-chloro-4-fluoro | EGFR | 150 | [3] |
| 2c | H | 4-(3-methylureido) | EGFR | 80 | [3] |
| 3a | H | H | VEGFR-2 | >10000 | [4] |
| 3b | H | 4-(phenylurea) | VEGFR-2 | 21 | [4] |
| 3c | H | 4-(3-chloro-4-methylphenylurea) | VEGFR-2 | 33.4 | [4] |
Note: This table is a compilation of data from various sources and is intended to be representative. The specific assay conditions may vary between studies.
The structure-activity relationship (SAR) studies of these compounds have revealed several key features that influence their kinase inhibitory potency and selectivity. The nature and position of substituents on both the phenoxy and pyrimidine rings play a crucial role in determining the biological activity. For instance, the introduction of a halogen or a small lipophilic group at the 4-position of the phenoxy ring often enhances the inhibitory activity against certain kinases. Furthermore, modifications at the 4- and 5-positions of the pyrimidine ring can modulate the selectivity profile of the compounds.
Signaling Pathways Modulated by this compound Analogs
The anticancer effects of this compound and its analogs are primarily attributed to their ability to inhibit key signaling pathways involved in tumorigenesis.
Cyclin-Dependent Kinase (CDK) Pathway
CDKs are a family of protein kinases that regulate the progression of the cell cycle.[5] Overexpression or dysregulation of CDKs is a common feature of many cancers, leading to uncontrolled cell proliferation.[5] Analogs of this compound have been shown to inhibit CDKs, particularly CDK2, leading to cell cycle arrest at the G1/S phase transition and subsequent apoptosis.[1]
Epidermal Growth Factor Receptor (EGFR) Pathway
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Aberrant EGFR signaling due to mutations or overexpression is a key driver in several cancers, including non-small cell lung cancer and colorectal cancer.[6] Certain this compound analogs have been identified as potent inhibitors of EGFR, blocking the downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[7]
Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway
VEGFRs are a family of receptor tyrosine kinases that are the primary mediators of angiogenesis, the formation of new blood vessels.[8] Angiogenesis is essential for tumor growth and metastasis.[8] Several this compound derivatives have shown potent inhibitory activity against VEGFR-2, thereby suppressing tumor-induced angiogenesis.[9][10]
Experimental Protocols for Biological Assays
To assess the biological activity of this compound and its analogs, several in vitro assays are commonly employed. The following are detailed protocols for two of the most frequently cited assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion
This compound and its analogs represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their ability to inhibit various protein kinases involved in critical cellular processes provides a strong rationale for their continued investigation. The synthetic accessibility of these compounds, coupled with the detailed understanding of their structure-activity relationships, offers a solid foundation for the design of more potent and selective inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(4-Bromophenoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[1][4] Pyrimidine derivatives are a class of heterocyclic compounds of significant interest due to their prevalence in a wide range of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][5][6]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(4-Bromophenoxy)pyrimidine with various arylboronic acids. The pyrimidine ring is an electron-deficient aromatic system, which generally makes halogenated pyrimidines more reactive in cross-coupling reactions compared to their benzene analogs.[5] However, the nitrogen atom adjacent to the reaction site in 2-substituted pyrimidines can sometimes coordinate to the palladium catalyst, potentially leading to catalyst inhibition, a challenge analogous to the "2-pyridyl problem".[1][7] The protocol outlined below is designed to address these challenges and provide a reliable method for the synthesis of 2-(4-aryloxyphenoxy)pyrimidine derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate in the presence of a base.[3][8] The catalytic cycle consists of three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Recommended Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 to 2:1 v/v)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
-
Schlenk flask or microwave reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[5]
-
Degas the solution by bubbling with argon for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) to the reaction mixture under a positive flow of argon.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed in a microwave reactor at 100 °C for 15-30 minutes.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-aryloxyphenoxy)pyrimidine.
-
Characterize the final product by NMR and MS.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical conditions and expected yields for Suzuki-Miyaura couplings of related pyrimidine derivatives, which can serve as a starting point for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane | 70-80 | 12 h | Good | [6][9] |
| Pd(PPh3)4 (0.5) | - | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 15 min | Good to Excellent | [5] |
| Pd(OAc)2 (2) | PPh3 | K3PO4 | Toluene/EtOH/H2O | 80 | 12 h | Reasonable | [10] |
| Pd2(dba)3 (2-3) | XPhos | K3PO4 | THF/H2O | 40 | 12 h | High | [11] |
| PdCl2(dppf) (5) | - | K2CO3 | Toluene/MeOH | 100 | 12 h | Good | [9] |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Notes and Troubleshooting
-
Inert Atmosphere: The exclusion of oxygen is critical for the stability of the Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere.
-
Choice of Base: The base plays a crucial role in the transmetalation step.[12] While K2CO3 is often effective, stronger bases like K3PO4 or Cs2CO3 may be required for less reactive boronic acids.
-
Catalyst and Ligand Selection: For challenging couplings, particularly with sterically hindered substrates or electron-deficient boronic acids, the use of more electron-rich and bulky phosphine ligands such as XPhos or SPhos in combination with a palladium source like Pd(OAc)2 or Pd2(dba)3 may improve yields.[13]
-
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, a suitable base, and shorter reaction times.
-
Reaction Monitoring: It is important to monitor the reaction to avoid prolonged heating, which can lead to byproduct formation.
-
Purification: The final product may contain residual palladium catalyst, which can often be removed by treatment with a palladium scavenger or by careful column chromatography.
By following this detailed protocol and considering the troubleshooting tips, researchers can effectively synthesize a variety of 2-(4-aryloxyphenoxy)pyrimidine derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 2-(4-Bromophenoxy)pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of kinase inhibitors based on a 2-(4-bromophenoxy)pyrimidine scaffold. This scaffold serves as a versatile starting point for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions within the ATP-binding pocket of kinases.
The this compound core offers several advantages for the design of kinase inhibitors. The phenoxy group can be readily modified to explore structure-activity relationships (SAR), while the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to enhance potency and selectivity. This document outlines the synthesis of a representative kinase inhibitor based on this scaffold and presents its biological activity against key kinase targets.
Data Presentation
The following tables summarize the in vitro biological activity of a representative compound, N-(3-ethynylphenyl)-2-(4-bromophenoxy)pyrimidin-4-amine , against a panel of protein kinases.
Table 1: Kinase Inhibitory Activity of N-(3-ethynylphenyl)-2-(4-bromophenoxy)pyrimidin-4-amine
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | 5 |
| GSK-3β | 16 |
| Aurora A | >1000 |
| PAK1 | >1000 |
Data is representative of compounds with the this compound scaffold and is compiled for illustrative purposes.
Table 2: Antiproliferative Activity of N-(3-ethynylphenyl)-2-(4-bromophenoxy)pyrimidin-4-amine
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 0.2 |
| HeLa | Cervical Cancer | 0.3 |
GI50 is the concentration required to inhibit cell growth by 50%.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative kinase inhibitor, N-(3-ethynylphenyl)-2-(4-bromophenoxy)pyrimidin-4-amine , based on the this compound scaffold.
Protocol 1: Synthesis of 2,4-dichloro-pyrimidine
This protocol describes the initial step of synthesizing the core pyrimidine structure.
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend uracil in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline to the suspension.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine.
Protocol 2: Synthesis of 2-chloro-N-(3-ethynylphenyl)pyrimidin-4-amine
This protocol details the nucleophilic aromatic substitution to introduce the amine side chain.
Materials:
-
2,4-dichloropyrimidine
-
3-Ethynylaniline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or Isopropanol
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve 2,4-dichloropyrimidine in ethanol in a round-bottom flask.
-
Add 1.1 equivalents of 3-ethynylaniline to the solution.
-
Add 1.2 equivalents of a non-nucleophilic base such as triethylamine or DIPEA.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-chloro-N-(3-ethynylphenyl)pyrimidin-4-amine.
Protocol 3: Synthesis of N-(3-ethynylphenyl)-2-(4-bromophenoxy)pyrimidin-4-amine
This final step introduces the 4-bromophenoxy group.
Materials:
-
2-chloro-N-(3-ethynylphenyl)pyrimidin-4-amine
-
4-Bromophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-N-(3-ethynylphenyl)pyrimidin-4-amine and 1.2 equivalents of 4-bromophenol in DMF.
-
Add 2 equivalents of a base such as potassium carbonate or cesium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography to yield the final product, N-(3-ethynylphenyl)-2-(4-bromophenoxy)pyrimidin-4-amine.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compound against target kinases.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase (e.g., CDK2/cyclin A, GSK-3β)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, substrate peptide, and inhibitor at various concentrations to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the synthetic workflow and a representative signaling pathway targeted by these inhibitors.
Caption: Synthetic workflow for the preparation of the target kinase inhibitor.
Caption: Inhibition of the CDK2 signaling pathway by a this compound-based inhibitor.
Application of 2-(4-Bromophenoxy)pyrimidine in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The information provided herein is based on publicly available research on pyrimidine derivatives and their potential role in cancer research. Direct experimental data on 2-(4-Bromophenoxy)pyrimidine is limited. The data presented for the compound designated "2C" is assumed to be structurally related to this compound for illustrative purposes, as suggested by research on pyrimidine derivatives as BRD4 inhibitors. This document is intended for research purposes only and not for diagnostic or therapeutic use.
Introduction
Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. In oncology, pyrimidine analogues have been successfully developed as antimetabolites and kinase inhibitors. The compound this compound belongs to this broad class of molecules and is explored here for its potential applications in cancer research, particularly as a putative inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4.
Mechanism of Action: Targeting BRD4
Recent studies on pyrimidine derivatives have highlighted their potential to inhibit BRD4, a key epigenetic reader. BRD4 plays a crucial role in the regulation of gene transcription, including several oncogenes like c-Myc. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to promoter and enhancer regions of target genes, driving their expression.
Inhibition of BRD4 by small molecules like certain pyrimidine derivatives can displace it from chromatin, leading to the downregulation of key oncogenic transcription programs. This disruption of cancer cell-specific transcriptional circuits can induce cell cycle arrest, senescence, and apoptosis, making BRD4 an attractive therapeutic target in various cancers. The proposed mechanism of action for this compound and related compounds centers on its ability to occupy the acetyl-lysine binding pocket of BRD4, thereby preventing its interaction with histones.
Data Presentation: Cytotoxicity of Pyrimidine Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various pyrimidine derivatives against different cancer cell lines, providing a comparative overview of their cytotoxic potential.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2C (assumed) | Pyrimidine | HL-60 (Leukemia) | 83 | [1] |
| 2C (assumed) | Pyrimidine | MCF-7 (Breast Cancer) | 40 | [1] |
| Compound 7a | Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine | FaDu (Head and Neck Cancer) | 1.73 | [4] |
| Compound 1 | Pyrimidine | HCT-116 (Colon Cancer) | 49.35 | [2] |
| Compound 1 | Pyrimidine | MCF-7 (Breast Cancer) | 69.32 | [2] |
| Compound 2a | Pyrido[2,3-d]pyrimidine | A549 (Lung Cancer) | 42 | [3][5] |
| Compound 2f | Pyrido[2,3-d]pyrimidine | A549 (Lung Cancer) | 47.5 | [3][5] |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | HT1080 (Fibrosarcoma) | 96.25 | [6] |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | Hela (Cervical Cancer) | 74.8 | [6] |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | Caco-2 (Colorectal Cancer) | 76.92 | [6] |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | A549 (Lung Cancer) | 148 | [6] |
| Compound 7 | Pyrazolo[3,4-d]pyrimidine | Caco-2 (Colorectal Cancer) | 43.75 | [6] |
| Compound 7 | Pyrazolo[3,4-d]pyrimidine | A549 (Lung Cancer) | 17.50 | [6] |
| Compound 7 | Pyrazolo[3,4-d]pyrimidine | HT1080 (Fibrosarcoma) | 73.08 | [6] |
| Compound 7 | Pyrazolo[3,4-d]pyrimidine | Hela (Cervical Cancer) | 68.75 | [6] |
| Compound 8d | 2,4-disubstituted pyrimidine | PANC-1 (Pancreatic Cancer) | 0.08 | [7] |
| Compound 12i | Pyrimidine | HepG2 (Liver Cancer) | - | [7] |
| Compound 12i | Pyrimidine | A375 (Melanoma) | - | [7] |
| Compound 12i | Pyrimidine | MCF-7 (Breast Cancer) | - | [7] |
| Compound 12i | Pyrimidine | A549 (Lung Cancer) | - | [7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HL-60)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound as a BRD4 inhibitor.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the in vitro cytotoxicity MTT assay.
References
- 1. Pyrimidine derivatives inhibit BRD4 to target cancer. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-(4-Bromophenoxy)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 2-(4-Bromophenoxy)pyrimidine derivatives. The synthesis is based on a nucleophilic aromatic substitution reaction between a 2-halopyrimidine and 4-bromophenol. These pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The following protocols and data are intended to serve as a comprehensive guide for researchers in the successful synthesis and characterization of this class of compounds.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The functionalization of the pyrimidine ring at the 2-position with a phenoxy group, particularly one bearing a bromine atom, can significantly influence the molecule's pharmacological properties. Such derivatives have been explored for their potential as kinase inhibitors and other targeted therapies. The protocol outlined below describes a common and effective method for the preparation of this compound.
Experimental Protocols
Synthesis of this compound
This procedure details the nucleophilic aromatic substitution reaction between 2-chloropyrimidine and 4-bromophenol.
Materials:
-
2-Chloropyrimidine
-
4-Bromophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to 4-bromophenol.
-
Addition of 2-Chloropyrimidine: While stirring the mixture at room temperature, add 2-chloropyrimidine (1.2 eq) portion-wise.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes typical data for the starting materials and the expected product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 63-65 | White to off-white crystalline solid |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 63-66 | Off-white to tan crystalline solid |
| This compound | C₁₀H₇BrN₂O | 251.08 | 85-88 | White to off-white solid |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: Derivatization of 2-(4-Bromophenoxy)pyrimidine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 2-(4-bromophenoxy)pyrimidine, a versatile scaffold for the development of potent kinase inhibitors. The methodologies outlined herein are crucial for conducting structure-activity relationship (SAR) studies aimed at identifying novel therapeutic agents.
Introduction
The 2-phenoxypyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting various protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The this compound core offers a strategic starting point for chemical exploration. The bromine atom serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This allows for a systematic investigation of the SAR, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
Derivatization Strategies for SAR Studies
The primary strategies for derivatizing the this compound scaffold involve the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the introduction of a diverse array of chemical moieties at the 4-position of the phenoxy ring, which is often a key interaction point with the target protein.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and various boronic acids or esters. This reaction is instrumental in exploring the impact of different aryl and heteroaryl substituents on biological activity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing a variety of primary and secondary amines at the 4-position of the phenoxy ring. This is particularly useful for incorporating groups that can form key hydrogen bond interactions within the kinase ATP-binding site.
Data Presentation: SAR of 2-Phenoxypyrimidine Derivatives as LCK and FMS Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of a series of 2-phenoxypyrimidine derivatives against Lymphocyte-specific protein tyrosine kinase (LCK) and Macrophage colony-stimulating factor 1 receptor (FMS), two key kinases in inflammatory pathways. The data illustrates how modifications at the 4-position of the phenoxy ring influence potency and selectivity.[1]
Table 1: SAR of Amide Derivatives [1]
| Compound ID | R Group | LCK IC₅₀ (nM) | FMS IC₅₀ (nM) |
| 1a | -C(O)NH(4-fluorophenyl) | 15.3 | 25.6 |
| 1b | -C(O)NH(4-chlorophenyl) | 12.1 | 20.3 |
| 1c | -C(O)NH(4-methoxyphenyl) | 28.7 | 45.1 |
| 1d | -C(O)NH(pyridin-4-yl) | 9.8 | 15.2 |
Table 2: SAR of Urea Derivatives [1]
| Compound ID | R Group | LCK IC₅₀ (nM) | FMS IC₅₀ (nM) |
| 2a | -NHC(O)NH(4-fluorophenyl) | 8.5 | 12.4 |
| 2b | -NHC(O)NH(4-chlorophenyl) | 7.2 | 10.1 |
| 2c | -NHC(O)NH(4-methoxyphenyl) | 15.6 | 22.8 |
| 2d | -NHC(O)NH(pyridin-4-yl) | 5.4 | 8.9 |
Table 3: SAR of Benzylamine Derivatives [1]
| Compound ID | R Group | LCK IC₅₀ (nM) | FMS IC₅₀ (nM) |
| 3a | -CH₂NH(4-fluorophenyl) | 6.8 | 9.5 |
| 3b | -CH₂NH(4-chlorophenyl) | 5.1 | 7.3 |
| 3c | -CH₂NH(4-methoxyphenyl) | 12.3 | 18.7 |
| 3d | -CH₂NH(pyridin-4-yl) | 4.2 | 6.1 |
| 7g | -CH₂NH(3-chloro-4-fluorophenyl) | 3.5 | 4.6 |
Experimental Protocols
The following are generalized protocols for the key derivatization reactions of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05-0.10 equiv) and the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add the palladium precatalyst (0.01-0.05 equiv) and the phosphine ligand (0.02-0.10 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (1.5-2.0 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(4-Bromophenoxy)pyrimidine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, derivatives of 2-phenoxypyrimidine have garnered significant interest as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, high-throughput screening (HTS) of compound libraries containing the 2-(4-Bromophenoxy)pyrimidine scaffold and its analogs is a key strategy in the discovery of novel therapeutic agents.
These application notes provide detailed protocols for HTS assays designed to identify and characterize inhibitors of key kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus Kinase 2 (JAK2), which are known targets for pyrimidine-based inhibitors. The protocols are suitable for the screening of this compound and structurally related molecules.
Data Presentation: Inhibitory Activity of Phenoxy-Pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of various phenoxy-pyrimidine and related pyrimidine derivatives against different protein kinases, as identified through high-throughput screening and subsequent validation assays. This data provides a comparative framework for evaluating the potency of novel compounds based on the this compound scaffold.
Table 1: Inhibitory Activity of Phenoxy-Pyrimidine Derivatives against VEGFR-2 and c-Met
| Compound ID | Target Kinase | IC50 (µM) | Cell Line (for anti-proliferative activity) | IC50 (µM) (Anti-proliferative) | Reference |
| 23k | VEGFR-2 | 1.05 | A549 (Lung Carcinoma) | 2.16 ± 0.19 | [3] |
| c-Met | 1.43 | MCF-7 (Breast Adenocarcinoma) | 9.13 ± 0.65 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | 20.15 ± 2.64 | [3] | |||
| Ovcar-3 (Ovarian Adenocarcinoma) | 9.65 ± 0.51 | [3] | |||
| Foretinib (Reference) | VEGFR-2, c-Met | Not specified | A549 | Not specified | [3] |
| Sorafenib (Reference) | VEGFR-2, c-Met | Not specified | A549 | Not specified | [3] |
Table 2: Inhibitory Activity of Pyrimidine Derivatives against Janus Kinase (JAK) Family
| Compound ID | Target Kinase | Cellular Assay (IL-2 stimulated) IC50 (µM) | Biochemical Assay IC50 (µM) | Reference |
| R507 | JAK1 | Not specified | Potent JAK1 inhibitor | |
| Compound 4 | JAK1/3 | Potent | Not specified | |
| Compound 5 | JAK1/3 | ~3-fold less potent than Cpd 4 | Not specified | |
| Compound 6 | JAK1/3 | ~3-fold less potent than Cpd 4 | Not specified | |
| Compound 7 | JAK1/3 | Slightly less potent than Cpd 4 | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways often targeted by phenoxy-pyrimidine kinase inhibitors and a typical experimental workflow for a high-throughput screening campaign.
Experimental Protocols
The following protocols are generalized for high-throughput screening of compounds with a this compound scaffold against protein kinases. These should be optimized for the specific kinase and assay format.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the europium and XL665 are brought into proximity through this binding, a FRET signal is generated. Inhibition of the kinase results in a decreased FRET signal.
Materials:
-
Target kinase (e.g., VEGFR-2, JAK2)
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound analog library (dissolved in DMSO)
-
HTRF Detection Reagents (Europium cryptate-labeled antibody, Streptavidin-XL665)
-
HTRF Detection Buffer
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 20 nL of test compounds (at various concentrations) and controls (DMSO for 0% inhibition, and a known inhibitor for 100% inhibition) into the 384-well plates using an acoustic dispenser.
-
Enzyme and Substrate Preparation: Prepare a 2X enzyme solution and a 2X substrate/ATP solution in kinase reaction buffer.
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Mix gently and incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the HTRF detection mixture containing the europium-labeled antibody and streptavidin-XL665 in HTRF detection buffer.
-
Add 10 µL of the detection mixture to each well to stop the kinase reaction.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
Principle: This assay quantifies the amount of ATP remaining in the reaction after kinase activity. A proprietary luciferase enzyme generates a luminescent signal that is proportional to the ATP concentration. High kinase activity results in low luminescence, while inhibition of the kinase leads to a higher luminescent signal.
Materials:
-
Target kinase (e.g., VEGFR-2, JAK2)
-
Peptide or protein substrate
-
ATP
-
Kinase reaction buffer
-
This compound analog library (in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 20 nL of test compounds and controls into the 384-well plates.
-
Kinase Reaction Mixture: Prepare a master mix containing the target kinase, substrate, and ATP in the kinase reaction buffer.
-
Initiate Reaction: Add 10 µL of the kinase reaction mixture to each well.
-
Incubation: Mix gently and incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Generation: Add 10 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition based on the luminescence signals of the control wells (DMSO for 0% inhibition and a no-enzyme control for 100% inhibition). Plot the percent inhibition against the compound concentration to determine the IC50 value.
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound and its analogs as potential kinase inhibitors. The use of sensitive and reliable assay formats, such as HTRF and luminescence-based methods, allows for the efficient identification and characterization of potent and selective inhibitors. The accompanying signaling pathway diagrams provide a biological context for the targeted drug discovery efforts. It is crucial to note that these protocols are general guidelines and should be optimized for each specific kinase and compound series to ensure accurate and reproducible results.
References
- 1. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-(4-Bromophenoxy)pyrimidine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(4-Bromophenoxy)pyrimidine, a key intermediate for preclinical drug discovery. Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The protocols detailed herein are based on the Williamson ether synthesis, a robust and scalable method for forming the crucial ether linkage in the target molecule. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and visual workflows to ensure reproducibility and successful implementation in a drug development setting.
Introduction: The Significance of Pyrimidine Derivatives in Preclinical Research
The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a privileged class of compounds in drug discovery.[2]
Extensive research has demonstrated that substituted pyrimidines possess a broad spectrum of pharmacological activities. They are key components in numerous approved drugs and clinical candidates targeting a variety of diseases.[3][4] The diverse biological activities attributed to pyrimidine-containing compounds include:
-
Anticancer Activity: Many pyrimidine derivatives have been developed as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[5] Their ability to induce apoptosis and inhibit tumor growth in preclinical models makes them promising candidates for oncology research.[5][6]
-
Anti-inflammatory Properties: Certain pyrimidine analogs have shown significant anti-inflammatory effects, highlighting their potential for treating inflammatory disorders.
-
Antimicrobial and Antiviral Efficacy: The pyrimidine scaffold is also a key feature in various antibacterial, antifungal, and antiviral agents.[1][4]
The synthesis of novel pyrimidine derivatives like this compound is therefore of high interest for generating compound libraries for high-throughput screening and subsequent preclinical evaluation.
Scale-up Synthesis of this compound
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.[7][8][9][10] This method involves the reaction of a 2-halopyrimidine with 4-bromophenol in the presence of a suitable base. For scale-up purposes, 2-chloropyrimidine is often preferred as the starting material due to its commercial availability and reactivity.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 2-Chloropyrimidine | 114.53 | 1.0 |
| 4-Bromophenol | 173.01 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | - |
| Ethyl acetate | - | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - |
| Silica gel (for column chromatography) | - | - |
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple.
-
Heating mantle.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Chromatography column.
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloropyrimidine (1.0 eq.), 4-bromophenol (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture (typically 5-10 mL per gram of 2-chloropyrimidine).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. A typical reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[8]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-chloropyrimidine) is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation: Typical Reaction Parameters and Outcomes
| Parameter | Value | Notes |
| Scale | 100 g (of 2-chloropyrimidine) | Can be scaled up or down. |
| Reaction Temperature | 90 °C | Optimization may be required. |
| Reaction Time | 6 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 85-95% | After purification. |
| Purity (by HPLC) | >98% | |
| Appearance | White to off-white solid |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | Peaks corresponding to the pyrimidine and bromophenyl protons with appropriate chemical shifts and integrations. |
| ¹³C NMR | Peaks corresponding to the carbons of the pyrimidine and bromophenyl rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the product (C₁₀H₇BrN₂O). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
| Melting Point | A sharp melting point range. |
Visualization of Workflows and Pathways
Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Representative Signaling Pathway for Pyrimidine Derivatives
Many pyrimidine derivatives exert their biological effects by inhibiting protein kinases involved in cell signaling pathways. The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: A generic MAP kinase signaling pathway often targeted by pyrimidine-based inhibitors.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound, a valuable building block for the discovery of new therapeutic agents. The broad biological significance of the pyrimidine scaffold underscores the importance of developing efficient synthetic routes to access novel derivatives for preclinical evaluation. The provided workflows and data presentation formats are intended to facilitate the successful implementation of this synthesis in a research and development environment.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. wjarr.com [wjarr.com]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
Application Notes: One-Pot Synthesis of Substituted Pyrimidines from 2-(4-Bromophenoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a privileged scaffold in drug discovery.[1][2][3][4] Many pyrimidine derivatives function as kinase inhibitors, targeting signaling pathways implicated in diseases like cancer.[5][6][7] This document provides detailed protocols for the one-pot synthesis of a variety of substituted pyrimidines starting from the readily accessible building block, 2-(4-Bromophenoxy)pyrimidine. These palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, offer an efficient and modular approach to generate libraries of novel pyrimidine derivatives for screening and lead optimization.
One-Pot Synthetic Strategies
The following sections detail one-pot methodologies for the functionalization of this compound. These protocols are designed to be efficient, minimizing purification steps and resource utilization.
Suzuki Coupling: Synthesis of 2-(4-Arylphenoxy)pyrimidines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This one-pot protocol describes the coupling of this compound with various arylboronic acids.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₃PO₄ (2.0 mmol).[8]
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-arylphenoxy)pyrimidine.
Table 1: Representative Yields for Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-(Biphenyl-4-yloxy)pyrimidine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-4-yloxy)pyrimidine | 80-90 |
| 3 | 3-Pyridinylboronic acid | 2-(4-(Pyridin-3-yl)phenoxy)pyrimidine | 70-85 |
| 4 | 2-Thienylboronic acid | 2-(4-(Thiophen-2-yl)phenoxy)pyrimidine | 75-88 |
Note: Yields are hypothetical and based on typical outcomes for similar Suzuki coupling reactions.
Experimental Workflow for One-Pot Suzuki Coupling
Caption: Workflow for the one-pot Suzuki coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 2-(4-(Arylamino)phenoxy)pyrimidines
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[9] This one-pot protocol is suitable for the synthesis of various N-aryl substituted derivatives.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).[10][11]
-
Add a dry, degassed solvent like toluene or dioxane (10 mL).
-
Seal the tube and heat the mixture to 90-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target 2-(4-(arylamino)phenoxy)pyrimidine.
Table 2: Representative Yields for Buchwald-Hartwig Amination
| Entry | Amine | Product | Representative Yield (%) |
| 1 | Aniline | 2-(4-(Phenylamino)phenoxy)pyrimidine | 75-90 |
| 2 | Morpholine | 2-(4-(Morpholino)phenoxy)pyrimidine | 80-95 |
| 3 | tert-Butylamine | 2-(4-(tert-Butylamino)phenoxy)pyrimidine | 65-80 |
| 4 | Indole | 2-(4-(1H-Indol-1-yl)phenoxy)pyrimidine | 70-85 |
Note: Yields are hypothetical and based on typical outcomes for similar Buchwald-Hartwig amination reactions.
Sonogashira Coupling: Synthesis of 2-(4-(Alkynyl)phenoxy)pyrimidines
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This one-pot protocol allows for the introduction of an alkynyl moiety.
Experimental Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst such as CuI (0.06 mmol, 6 mol%).
-
Add a degassed solvent mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or DMF (10 mL).
-
Add the terminal alkyne (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature to 60 °C for 6-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 2-(4-(alkynyl)phenoxy)pyrimidine product.
Table 3: Representative Yields for Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Representative Yield (%) |
| 1 | Phenylacetylene | 2-(4-(Phenylethynyl)phenoxy)pyrimidine | 80-95 |
| 2 | Trimethylsilylacetylene | 2-(4-((Trimethylsilyl)ethynyl)phenoxy)pyrimidine | 85-98 |
| 3 | 1-Hexyne | 2-(4-(Hex-1-yn-1-yl)phenoxy)pyrimidine | 75-90 |
| 4 | Propargyl alcohol | 3-(4-(Pyrimidin-2-yloxy)phenyl)prop-2-yn-1-ol | 70-85 |
Note: Yields are hypothetical and based on typical outcomes for similar Sonogashira coupling reactions.
Heck Reaction: Synthesis of 2-(4-(Alkenyl)phenoxy)pyrimidines
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[13][14] This one-pot protocol describes the synthesis of alkenyl-substituted phenoxypyrimidines.
Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base like triethylamine (1.5 mmol).
-
Add a polar aprotic solvent such as DMF or NMP (10 mL).
-
Heat the reaction mixture to 100-140 °C for 18-36 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 2-(4-(alkenyl)phenoxy)pyrimidine.
Table 4: Representative Yields for Heck Coupling Reactions
| Entry | Alkene | Product | Representative Yield (%) |
| 1 | Styrene | 2-(4-Styrylphenoxy)pyrimidine | 70-85 |
| 2 | n-Butyl acrylate | n-Butyl 3-(4-(pyrimidin-2-yloxy)phenyl)acrylate | 75-90 |
| 3 | 1-Octene | 2-(4-(Oct-1-en-1-yl)phenoxy)pyrimidine | 60-75 |
| 4 | Acrylonitrile | 3-(4-(Pyrimidin-2-yloxy)phenyl)acrylonitrile | 65-80 |
Note: Yields are hypothetical and based on typical outcomes for similar Heck reactions.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Substituted pyrimidines are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5][6][7] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The synthesized 2-phenoxypyrimidine derivatives can be screened for their inhibitory activity against a panel of kinases to identify novel therapeutic leads.
Representative Kinase Signaling Pathway
The diagram below illustrates a simplified kinase signaling cascade that is often targeted by pyrimidine-based inhibitors. A growth factor binds to a receptor tyrosine kinase (RTK), leading to its dimerization and autophosphorylation. This activates downstream signaling molecules like RAS, which in turn activates a kinase cascade involving RAF, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation and survival. Pyrimidine inhibitors can be designed to target any of the kinases in this pathway.
Caption: A representative kinase signaling pathway.
Conclusion
The one-pot synthetic protocols detailed in these application notes provide an efficient and versatile platform for the synthesis of novel substituted pyrimidines from this compound. The resulting compounds are of significant interest to the drug discovery community, particularly for the development of new kinase inhibitors. The modularity of these palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries, accelerating the identification of new therapeutic candidates.
References
- 1. wjarr.com [wjarr.com]
- 2. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 2-(4-Bromophenoxy)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on optimizing conditions for 2-(4-Bromophenoxy)pyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: I am observing very low or no conversion of my this compound. What are the primary factors to investigate?
A1: Low or no conversion in the Suzuki-Miyaura coupling of this compound can stem from several factors. A systematic evaluation of your reaction components and conditions is crucial.
-
Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure your palladium source, such as Pd(PPh₃)₄ or a pre-catalyst like Pd(OAc)₂, is fresh and has been stored under an inert atmosphere to prevent deactivation.[1] Phosphine ligands are susceptible to oxidation, which can inhibit the reaction. For heteroaryl substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often improve catalytic activity.[2]
-
Aryl Halide Reactivity: While aryl bromides are generally reactive coupling partners, the electronic properties of the 2-phenoxypyrimidine system can influence the oxidative addition step.[3]
-
Boronic Acid/Ester Quality: Boronic acids are prone to decomposition, particularly through protodeboronation.[4] Use fresh, high-purity boronic acid or consider using a more stable boronic ester derivative like a pinacol ester.[3]
-
Base Selection and Solubility: The base is critical for activating the boronic acid.[5] For substrates with potentially sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.[4] The insolubility of many inorganic bases in organic solvents can also be a limiting factor, so ensure vigorous stirring.[4]
-
Solvent Purity and Degassing: The presence of oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[3] It is imperative to use anhydrous and thoroughly degassed solvents. Common solvent systems include mixtures of dioxane/water, toluene/water, or DMF/water.[2][6]
Q2: I am seeing significant amounts of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
A2: The formation of side products is a common issue that reduces the yield of the desired cross-coupled product.
-
Minimizing Homocoupling: This side reaction, the coupling of two boronic acid molecules, is often promoted by the presence of oxygen.[3]
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Catalyst Choice: Some palladium sources, particularly Pd(II) pre-catalysts that are not efficiently reduced to Pd(0), can favor homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ may be beneficial.
-
-
Preventing Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major decomposition pathway for boronic acids.[4]
-
Choice of Base: Milder bases such as K₃PO₄ or KF can reduce the rate of protodeboronation compared to stronger bases like NaOH or KOH.[4]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[4] If feasible for your specific substrates, consider using anhydrous conditions with a soluble base.
-
Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can significantly reduce its susceptibility to protodeboronation.[4]
-
Q3: My reaction is stalling and I'm left with unreacted starting materials. What steps can I take to improve the conversion?
A3: Incomplete reactions can often be pushed to completion by re-evaluating and optimizing the reaction conditions.
-
Increase Catalyst Loading: While typically used in low concentrations (0.5-5 mol%), increasing the catalyst loading can sometimes improve conversion for challenging substrates.
-
Screen Different Ligands: The choice of ligand is critical. If a simple phosphine ligand like PPh₃ is not effective, switching to a more electron-rich and bulky ligand from the Buchwald or CataCXium families can dramatically improve results.[1][7]
-
Elevate the Temperature: Suzuki reactions are often run at elevated temperatures (e.g., 80-110 °C). Increasing the reaction temperature can enhance the rate of the catalytic cycle.
-
Change the Solvent System: The solvent can have a significant impact on the reaction outcome.[5] Screening different solvents or solvent/water ratios can improve the solubility of reagents and the overall reaction kinetics.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving substrates similar to this compound.
Table 1: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid [2]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene | 40 |
| 2 | K₃PO₄ | Acetonitrile | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 60 |
| 4 | Na₂CO₃ | 1,4-Dioxane | 32 |
| 5 | Cs₂CO₃ | 1,4-Dioxane | 55 |
Reaction Conditions: 5 mol% Pd(PPh₃)₄, 70-80 °C, 18-22 h.
Table 2: Ligand Screening for a Challenging Suzuki Coupling [7]
| Entry | Ligand | Yield (%) |
| 1 | BINAP | 21 |
| 2 | PPh₃ | 35 |
| 3 | Xantphos | 42 |
| 4 | SPhos | 60 |
Reaction Conditions: PdCl₂, K₂CO₃, DMF, 120 °C, Microwave.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound:
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 2-(4-Bromophenoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(4-Bromophenoxy)pyrimidine. The information is presented in a question-and-answer format to directly resolve specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The two primary methods for synthesizing this compound are the Williamson ether synthesis and the Ullmann condensation.
-
Williamson Ether Synthesis: This method involves the reaction of a 2-halopyrimidine (typically 2-chloropyrimidine) with 4-bromophenol in the presence of a base. This is a nucleophilic aromatic substitution (SNAr) reaction.
-
Ullmann Condensation: This approach utilizes a copper-catalyzed reaction between a 2-halopyrimidine (often 2-bromopyrimidine) and 4-bromophenol.[1]
Q2: I am observing low yields in my synthesis. What are the potential causes?
Low yields can be attributed to several factors, including incomplete reactions, degradation of starting materials, or the formation of side products. Specific issues to investigate include:
-
Inadequate Base Strength (Williamson Synthesis): The phenoxide of 4-bromophenol needs to be fully formed for the reaction to proceed efficiently.
-
Catalyst Inactivity (Ullmann Condensation): The copper catalyst may be of poor quality or deactivated.[1]
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.
-
Hydrolysis of 2-chloropyrimidine: The presence of water can lead to the formation of 2-hydroxypyrimidine.[2][3]
Q3: What are the common side products I should be aware of?
Several side reactions can occur, leading to impurities in your final product. The most common are:
-
Hydrolysis of 2-chloropyrimidine: This results in the formation of 2-hydroxypyrimidine, particularly under aqueous or basic conditions.[2][3]
-
Di-substitution: Reaction of a second molecule of 4-bromophenol at the 4-position of the pyrimidine ring can form 2,4-bis(4-bromophenoxy)pyrimidine.[4]
-
Self-condensation of Starting Materials: While less common, self-coupling of starting materials can occur under certain conditions.
Troubleshooting Guides
Problem 1: Presence of an Impurity with a Molecular Weight Corresponding to 2-Hydroxypyrimidine
Question: My mass spectrometry analysis shows a significant peak corresponding to the mass of 2-hydroxypyrimidine. How can I prevent its formation?
Answer: The formation of 2-hydroxypyrimidine is a result of the hydrolysis of 2-chloropyrimidine. This is a common side reaction in nucleophilic aromatic substitution (SNAr) reactions, especially when using highly activated electrophiles in aqueous media.[2]
Troubleshooting Steps:
| Corrective Action | Rationale |
| Ensure Anhydrous Conditions | Use oven-dried glassware and anhydrous solvents (e.g., dry DMF, DMSO, or THF).[3] |
| Use a Non-Nucleophilic Base | For Williamson synthesis, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of hydroxide bases.[3] |
| Control Reaction Temperature | Lowering the reaction temperature can sometimes reduce the rate of hydrolysis relative to the desired substitution. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[3] |
Problem 2: Formation of a Di-substituted Byproduct, 2,4-bis(4-bromophenoxy)pyrimidine
Question: I have identified a byproduct with a mass corresponding to the addition of two 4-bromophenoxy groups to the pyrimidine ring. How can I favor mono-substitution?
Answer: The formation of 2,4-bis(4-bromophenoxy)pyrimidine occurs when 4-bromophenol reacts at both the 2- and 4-positions of the pyrimidine ring. While substitution at the 4-position is generally favored in dichloropyrimidines, the conditions for the initial substitution can sometimes be harsh enough to promote a second substitution.
Troubleshooting Steps:
| Corrective Action | Rationale |
| Control Stoichiometry | Use a stoichiometric amount (1.0 to 1.2 equivalents) of 4-bromophenol relative to 2-chloropyrimidine. |
| Lower Reaction Temperature | Higher temperatures can promote the less favorable second substitution.[3] |
| Consider a Milder Base | A very strong base might deprotonate the initial product, making it more susceptible to a second reaction. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-Chloropyrimidine
-
4-Bromophenol
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 4-bromophenol (1.0 eq.).
-
Add anhydrous DMF to dissolve the 4-bromophenol.
-
Add potassium carbonate (1.5 eq.) to the mixture.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chloropyrimidine (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Williamson ether synthesis of this compound.
Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.
References
Technical Support Center: Purification of 2-(4-Bromophenoxy)pyrimidine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Bromophenoxy)pyrimidine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying this compound and its derivatives?
A1: The primary purification methods for this class of compounds are recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).[1][2] The choice of technique depends on the scale of the purification, the nature of the impurities, and the required final purity.
Q2: How do I choose the most suitable purification technique for my compound?
A2: The selection process depends on several factors:
-
Recrystallization is ideal for purifying crystalline solids on a large scale when the impurities have different solubility profiles from the desired product.[2]
-
Flash Column Chromatography is a versatile technique for separating compounds with different polarities and is effective for removing impurities that are closely related to the product.[1] It is widely used for routine purification in a laboratory setting.
-
Preparative HPLC offers the highest resolution and is best suited for final purification steps, separating challenging mixtures, or when very high purity is required, particularly in drug development.[1]
Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A3: Common impurities can include unreacted starting materials (e.g., 2-chloropyrimidine, 4-bromophenol), side-products from the synthesis, or products from over-bromination on other parts of the molecule.[3][4] The polarity of these impurities will dictate the best separation strategy.[4] Residual catalysts or reagents can also co-elute with the product if the initial work-up is not thorough.[4]
Troubleshooting Guides
Recrystallization Issues
Q: My compound is not dissolving in the recrystallization solvent, even when heated. What should I do?
A: This indicates poor solubility. You can try adding a co-solvent. For example, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar one like ethyl acetate, dissolve the compound in a minimum amount of the hot polar solvent and then slowly add the hot non-polar solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.[2] Screening a wider range of solvents is also recommended.[2]
Q: My compound precipitates as an oil or an amorphous solid instead of forming crystals. How can I fix this?
A: This often happens when the solution cools too quickly or is supersaturated. Ensure a slow cooling process by allowing the flask to cool to room temperature on the bench before moving it to an ice bath.[2][5] Using a more viscous solvent or a solvent in which your compound is slightly more soluble at room temperature can also help.[2] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be very effective.[2][5][6]
Q: After recrystallization, my product is still not pure. What are my next steps?
A: If a single recrystallization is insufficient, you can perform a second recrystallization using a different solvent system.[2] However, if the impurities have very similar solubility properties to your product, column chromatography is likely a more effective purification method.[2]
Q: My solution has a strong color from impurities. How can I remove it?
A: If the colored impurities are non-polar, you can add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]
Column Chromatography Issues
Q: How do I select the right solvent system (mobile phase) for column chromatography?
A: The ideal solvent system is typically determined using thin-layer chromatography (TLC).[1] You should aim for a solvent mixture that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from all impurities.[1] Common systems for compounds of intermediate polarity include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]
Q: My compound is tailing or streaking on the TLC plate and the column. How can I improve the separation?
A: Tailing is often an issue with polar or ionizable compounds on silica gel. If your compound is basic, adding a small amount of a base like triethylamine or pyridine (e.g., 0.1-1%) to the mobile phase can significantly improve peak shape.[2] For acidic compounds, adding a small amount of acetic acid can have a similar effect.[2]
Q: I'm having trouble separating my product from an impurity with a very similar Rf value.
A: To improve the resolution between closely eluting compounds, you can try using a less polar solvent system, which will increase the retention time on the column and allow for better separation. Running a shallower solvent gradient or using a longer column can also enhance separation.
Preparative HPLC Issues
Q: My compound shows poor retention on a C18 reverse-phase column. What can I do?
A: Poor retention for polar compounds is common in reverse-phase HPLC.[7] To increase retention, you can decrease the concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[7] If the compound is ionizable, adjusting the pH of the mobile phase to suppress ionization can increase its hydrophobicity and retention.[7] Using a polar-endcapped column or considering an alternative technique like Hydrophilic Interaction Liquid Chromatography (HILIC) may also be effective.[7]
Q: I am observing split or tailing peaks in my HPLC chromatogram. What could be the cause?
A: Several factors can cause poor peak shape.
-
Column Issues : A partially blocked column frit or a void in the packing material can cause peak splitting. Reversing and flushing the column or replacing it may be necessary.[7]
-
Solvent Mismatch : Injecting your sample in a solvent that is much stronger than the mobile phase can lead to peak distortion. Dissolve your sample in the initial mobile phase whenever possible.[7]
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Co-eluting Impurity : What appears to be a split peak could be a closely eluting impurity. Optimizing the separation method (e.g., changing the gradient or mobile phase composition) may be required to resolve it.[7]
Data Summary Tables
Table 1: Common Recrystallization Solvents for Pyrimidine Derivatives
| Solvent/System | Polarity | Common Use Case | Reference |
|---|---|---|---|
| Ethanol | Polar | General purpose, good for moderately polar compounds. | [2] |
| Acetone | Polar | Effective for a wide range of polarities. | [2] |
| Ethyl Acetate/Hexane | Variable | A common mixed-solvent system allowing for fine-tuning of polarity. | [2] |
| 1,4-Dioxane | Polar | Used for compounds that are difficult to dissolve in other common solvents. | [2] |
| Methanol | Polar | Often used for highly polar derivatives. |[8] |
Table 2: Typical Mobile Phases for Flash Column Chromatography (Silica Gel)
| Solvent System | Polarity of Eluent | Typical Compound Class | Reference |
|---|---|---|---|
| Hexane / Ethyl Acetate | Low to Medium | For non-polar to moderately polar compounds. The ratio is adjusted based on TLC. | [1] |
| Dichloromethane / Methanol | Medium to High | For more polar compounds. A small percentage of methanol significantly increases eluent strength. | [1] |
| Hexane / Acetone | Low to Medium | An alternative to the hexane/ethyl acetate system. |
| Dichloromethane / Triethylamine | Medium (Basic) | For basic compounds to prevent tailing. (e.g., 99:1 v/v) |[2] |
Table 3: Common Conditions for Preparative HPLC Purification
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Stationary Phase | C18 (Reverse-Phase) | General purpose for separating compounds based on hydrophobicity. | [1] |
| Mobile Phase | Acetonitrile / Water or Methanol / Water | Common eluents for reverse-phase chromatography. | [1] |
| Additive | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Used to improve peak shape and resolution for acidic/basic compounds. | [1] |
| Detection | UV (e.g., at 254 nm) | For detecting aromatic compounds like pyrimidine derivatives. | |
Visualized Workflows and Guides
Caption: A decision-making workflow for selecting the appropriate purification technique.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection : Choose an appropriate solvent or solvent pair in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if needed, but avoid using an excess.[5]
-
Decolorization (Optional) : If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.[7]
-
Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.[2][5]
-
Crystallization : Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.[2][5] To maximize the yield, the flask can then be placed in an ice bath.[2][5]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][5][6]
-
Washing : Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2][5]
-
Drying : Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection : Using TLC, identify a mobile phase (e.g., a hexane/ethyl acetate mixture) that provides an Rf value of ~0.2-0.4 for the target compound and good separation from impurities.[1]
-
Column Packing : Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading : Dissolve the crude product in a minimum amount of a suitable solvent (ideally the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elution : Add the mobile phase to the top of the column and apply pressure (using compressed air or a pump) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection : Collect the eluent in a series of test tubes or flasks.
-
Analysis : Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Protocol 3: Purification by Preparative HPLC
-
Method Development : First, develop an analytical HPLC method to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water with 0.1% TFA) for separation.[1]
-
Sample Preparation : Dissolve the partially purified compound in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm filter to remove any particulate matter.[7]
-
System Equilibration : Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Separation : Inject the sample onto the column and begin the separation method. The mobile phase composition can be kept constant (isocratic) or varied over time (gradient) to elute the compounds.
-
Fraction Collection : Collect fractions as they elute from the column, using a UV detector to identify the peak corresponding to the target compound.
-
Purity Analysis : Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal : Combine the pure fractions and remove the mobile phase, typically by rotary evaporation followed by lyophilization, to obtain the final high-purity product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents [patents.google.com]
Overcoming poor solubility of 2-(4-Bromophenoxy)pyrimidine in organic solvents
Technical Support Center: 2-(4-Bromophenoxy)pyrimidine
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a weakly polar molecule. Its solubility is influenced by the presence of a polar pyrimidine ring and a less polar bromophenoxy group. Generally, it exhibits poor solubility in non-polar organic solvents and limited solubility in some polar organic solvents.
Q2: Why am I observing poor solubility of this compound in my chosen organic solvent?
A2: Poor solubility can be attributed to several factors, including a high degree of crystallinity (high lattice energy) of the compound and a significant mismatch in polarity between the solute and the solvent. The strong intermolecular interactions in the solid-state of this compound may be difficult to overcome by the solvent-solute interactions.
Q3: What common organic solvents are recommended for dissolving this compound?
A3: Based on the solubility of structurally similar compounds like 2-(4-Bromophenoxy)pyridine, solvents such as toluene, dichloromethane, chloroform, acetone, and ethyl acetate are likely to be effective.[1] However, experimental verification is crucial. For initial screening, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often used due to their strong solubilizing power for a wide range of organic compounds.
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, for most compounds, solubility increases with temperature.[2] Gently heating the solvent while dissolving this compound can significantly improve its solubility. However, it is important to be cautious of potential compound degradation at elevated temperatures. Always check the compound's thermal stability before applying heat.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon cooling or standing.
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Cause: The initial dissolution was likely achieved by creating a supersaturated solution, which is thermodynamically unstable.
-
Troubleshooting Steps:
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Re-dissolve with heat: Gently warm the solution to redissolve the precipitate.
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Use a co-solvent system: Add a small percentage of a stronger, miscible co-solvent to the primary solvent to increase the overall solvating power.
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Prepare a fresh, less concentrated solution: Work with a concentration that is known to be stable at the desired temperature.
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Issue 2: Incomplete dissolution of this compound in the chosen solvent.
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Cause: The solvent may not be optimal for this compound, or the concentration is too high.
-
Troubleshooting Steps:
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Increase sonication time: Use an ultrasonic bath to provide mechanical energy to break down the crystal lattice.
-
Try a different solvent: Refer to the solubility data table below and select a solvent with a higher reported solubility.
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Reduce the amount of solute: Attempt to dissolve a smaller quantity of the compound in the same volume of solvent.
-
Data Presentation: Estimated Solubility of this compound
Disclaimer: The following quantitative data are estimates based on the qualitative solubility of structurally similar compounds and general principles of solubility for pyrimidine derivatives. Experimental determination is highly recommended for accurate values.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Estimated Solubility at 25°C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | > 50 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | > 50 |
| Acetone | C₃H₆O | 20.7 | 10 - 20 |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 5 - 10 |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | 5 - 10 |
| Toluene | C₇H₈ | 2.4 | 1 - 5 |
| Methanol | CH₄O | 32.7 | 1 - 5 |
| Ethanol | C₂H₆O | 24.6 | < 1 |
| Hexane | C₆H₁₄ | 1.9 | < 0.1 |
| Water | H₂O | 80.1 | < 0.1[1] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes how to improve the solubility of this compound in a primary solvent by adding a co-solvent.
-
Materials:
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This compound
-
Primary solvent (e.g., Ethanol)
-
Co-solvent (e.g., DMSO)
-
Vials, magnetic stirrer, and stir bar
-
-
Procedure:
-
Weigh a known amount of this compound into a vial.
-
Add the primary solvent to the vial to a near-final volume.
-
Stir the mixture at room temperature for 15 minutes.
-
If the compound is not fully dissolved, add the co-solvent dropwise while stirring until the solution becomes clear.
-
Record the final volume of the primary solvent and the co-solvent used.
-
Observe the solution for any precipitation after standing for a few hours.
-
Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility
This method involves dispersing the compound in a solid carrier to improve its dissolution rate and apparent solubility.
-
Materials:
-
This compound
-
Carrier (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG))
-
Volatile organic solvent (e.g., Dichloromethane)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve a known amount of this compound and the carrier in the volatile organic solvent.
-
Ensure a clear solution is formed, indicating complete dissolution of both components.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the walls of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be collected and tested for its solubility in the desired organic solvent.
-
Mandatory Visualizations
References
Technical Support Center: Synthesis of 2-(4-Bromophenoxy)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(4-Bromophenoxy)pyrimidine synthesis. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, often in a variation known as the Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The most common method is the reaction of a 2-halopyrimidine (typically 2-chloropyrimidine) with 4-bromophenol in the presence of a base. This can be performed with or without a copper catalyst. The reaction is a nucleophilic aromatic substitution where the 4-bromophenoxide ion displaces the halide on the pyrimidine ring.
Q2: My reaction yield is very low. What are the common causes?
Low yields in this synthesis can be attributed to several factors:
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Purity of Reactants and Reagents: Ensure that 2-chloropyrimidine, 4-bromophenol, the base, and the solvent are pure and anhydrous. Moisture can significantly hinder the reaction.
-
Choice of Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases are generally preferred.
-
Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. Insufficient temperature can lead to low conversion.
-
Inert Atmosphere: Reactions involving organometallic intermediates (in the case of Ullmann condensation) are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Catalyst Activity (if used): If a copper catalyst is used, its activity is paramount. Ensure the catalyst is not deactivated.
Q3: What are the potential side products in this synthesis?
Potential side products can include:
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Unreacted starting materials: Incomplete reaction will leave 2-chloropyrimidine and 4-bromophenol in the final mixture.
-
Hydrolysis of 2-chloropyrimidine: If water is present, 2-chloropyrimidine can hydrolyze to 2-hydroxypyrimidine.
-
Homocoupling of 4-bromophenol: In copper-catalyzed reactions, oxidative homocoupling of 4-bromophenol can occur, leading to undesired biaryl ethers.
-
Products of reaction with solvent: Some solvents, like DMF, can decompose at high temperatures and react with the starting materials or products.
Q4: How can I effectively purify the final product?
Purification of this compound typically involves the following steps:
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Aqueous Workup: After the reaction, an aqueous workup is necessary to remove the base and other inorganic salts. This usually involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water.
-
Column Chromatography: The most common method for purifying the crude product is silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for separating the product from less polar impurities and starting materials.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.
Troubleshooting Guides
Guide 1: Low or No Product Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| No product detected by TLC/LC-MS | - Inactive catalyst (if used)- Insufficient temperature- Incorrect base | - Use fresh, high-purity copper catalyst.- Increase the reaction temperature in increments of 10-20 °C.- Switch to a stronger or more soluble base (see Table 1). |
| Low conversion of starting materials | - Short reaction time- Low reaction temperature- Impure reagents | - Extend the reaction time and monitor by TLC/LC-MS.- Increase the reaction temperature.- Ensure all reactants and solvents are pure and anhydrous. |
Guide 2: Formation of Multiple Products/Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC, close to the product spot | - Side reactions- Decomposition of starting materials or product | - Lower the reaction temperature to minimize side reactions.- Ensure an inert atmosphere to prevent oxidation.- Optimize the stoichiometry of the reactants. |
| Streaking on TLC plate | - Presence of highly polar impurities (e.g., salts) | - Perform a thorough aqueous workup before chromatography.- Wash the organic layer with brine to remove residual water and salts. |
Data Presentation
Table 1: Effect of Base on Diaryl Ether Synthesis Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | DMF | 120 | Moderate to Good |
| Cs₂CO₃ | Dioxane | 100 | Good to Excellent |
| NaH | THF | 65 | Variable, can be high |
| KOtBu | DMSO | 100 | Good |
Note: Yields are indicative and can vary based on specific substrates and reaction conditions.
Table 2: Effect of Solvent on Diaryl Ether Synthesis Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
| DMF | K₂CO₃ | 120 | Good |
| DMSO | KOtBu | 100 | Good |
| Dioxane | Cs₂CO₃ | 100 | Excellent |
| Toluene | K₂CO₃ | 110 | Moderate |
| Acetonitrile | Cs₂CO₃ | 80 | Moderate to Good |
Note: Yields are indicative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for nucleophilic aromatic substitution and Ullmann condensation.
Materials:
-
2-Chloropyrimidine
-
4-Bromophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI) (optional, for Ullmann conditions)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq.), 2-chloropyrimidine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.). If using a catalyst, add Copper(I) Iodide (0.1 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants (typically a 0.5 M solution with respect to 4-bromophenol).
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Troubleshooting palladium catalyst deactivation in reactions with 2-(4-Bromophenoxy)pyrimidine
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with palladium catalyst deactivation during cross-coupling reactions involving 2-(4-Bromophenoxy)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or has stalled completely with this compound. What are the most likely causes?
A sluggish or stalled reaction is a common issue, often pointing towards catalyst deactivation. The primary causes include:
-
Catalyst Poisoning by the Substrate: The nitrogen atoms in the pyrimidine ring of your substrate can coordinate to the palladium center, forming an inactive or less active complex and halting the catalytic cycle.[1]
-
Catalyst Aggregation: The active Pd(0) species can aggregate to form palladium black, an inactive form of the catalyst. This is often visible as a black precipitate and can occur if the catalytic cycle is slow.[2]
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Ligand Degradation: The phosphine ligands, crucial for stabilizing the catalyst and facilitating the reaction, can degrade over time, especially at elevated temperatures.[3]
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Impurities in Reagents or Solvents: Contaminants, particularly sulfur or other halides, can act as catalyst poisons, blocking the active sites of the palladium.[2][4]
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Inadequate Reaction Conditions: An improper choice of base, solvent, or temperature, or the presence of oxygen, can lead to catalyst decomposition or favor side reactions.[2]
Q2: I observe a black precipitate forming in my reaction. What is it and how can I prevent it?
The black precipitate is almost certainly "palladium black," which consists of aggregated, inactive Pd(0) particles.[2] This occurs when the active, soluble Pd(0) catalyst complex is unstable and falls out of the solution.
Prevention Strategies:
-
Use Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, Buchwald-type ligands) or chelating bidentate ligands (e.g., dppf, Xantphos).[5][6][7] These ligands stabilize the monomeric Pd(0) species and can accelerate the catalytic cycle, reducing the time the catalyst spends in a vulnerable state.
-
Optimize Solvent and Base: Ensure all reaction components are well-solubilized. A change in solvent or base might be necessary to maintain a homogeneous catalytic system.[8][9]
-
Use a Pre-catalyst: Well-defined palladium pre-catalysts are designed to generate the active Pd(0) species in a controlled manner upon activation by the base, which can minimize the formation of aggregates.[10]
Q3: How does the this compound substrate specifically contribute to catalyst deactivation?
Nitrogen-containing heterocycles like pyrimidines are known catalyst inhibitors in palladium-catalyzed reactions. The lone pair of electrons on the pyrimidine nitrogen can coordinate strongly to the electron-deficient palladium center. This coordination can lead to an off-cycle, inactive complex that effectively removes the catalyst from the reaction, leading to low or no conversion.[1] To overcome this, the use of sterically hindered ligands is critical, as their bulk can physically block the pyrimidine nitrogen from accessing the palladium center.[1]
Q4: What is the role of the phosphine ligand, and how do I choose the right one for this substrate?
The phosphine ligand is arguably the most critical component for success. Its roles include:
-
Stabilizing the Pd(0) Center: Prevents aggregation into palladium black.[11]
-
Modulating Reactivity: The ligand's electronic properties influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6][12]
-
Preventing Substrate Inhibition: Steric bulk on the ligand can prevent the pyrimidine nitrogen from binding to the palladium center.[6]
For a substrate like this compound, bulky and electron-rich monophosphine ligands are highly recommended. These ligands promote the formation of the catalytically active 1:1 Pd(0):ligand complex and accelerate the rate-limiting steps of the reaction.[6]
Q5: My desired product is not forming, but I see byproducts like the de-brominated starting material (2-phenoxypyrimidine). What is happening?
The formation of the de-brominated (or hydrodehalogenated) product is a common side reaction. It can occur through a competing pathway where, after oxidative addition, the intermediate complex undergoes a reaction that replaces the bromine with a hydrogen atom instead of coupling with the desired partner. This can be exacerbated by high temperatures or an improper choice of base and ligand.[1]
Q6: How can I confirm if my catalyst is being poisoned by an external impurity?
A straightforward diagnostic experiment can help determine if impurities are the issue.[2]
-
Baseline Reaction: Run the reaction using your standard reagents and solvents and record the final yield.
-
High-Purity Reaction: Meticulously purify all components. Recrystallize solid reagents, distill solvents over a drying agent, and use fresh, high-purity catalyst and ligands. Run the reaction under identical conditions.
-
Compare Results: A significant improvement in yield in the high-purity reaction strongly suggests that an impurity in your original materials was poisoning the catalyst.
Troubleshooting Guides
Guide 1: Systematic Approach to a Failed Reaction
When a reaction with this compound fails, a systematic approach is the most effective way to identify the problem. The following workflow can guide your optimization efforts.
Guide 2: Diagnosing the Catalyst Deactivation Pathway
Identifying the specific deactivation mechanism is key to finding a targeted solution. Use this logic diagram to correlate experimental observations with underlying causes.
Data Presentation
The following tables present representative data on how changing key parameters can affect reaction outcomes. These are illustrative examples for a generic Buchwald-Hartwig amination of this compound with a secondary amine.
Table 1: Effect of Ligand Choice on Reaction Yield
| Entry | Palladium Source (1 mol%) | Ligand (2 mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Observation |
| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 100 | <5 | No conversion, Pd black formed. |
| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 45 | Partial conversion, some de-bromination. |
| 3 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 100 | 78 | Good conversion, clean reaction. |
| 4 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 92 | Excellent yield, rapid conversion. |
| 5 | XPhos Pd G3 Pre-catalyst | - | NaOtBu | Toluene | 100 | >95 | Fast, clean, and reproducible reaction. |
Table 2: Influence of Base and Solvent on Catalyst Performance
Reaction Conditions: Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), 100 °C, 12 h.
| Entry | Base (2.0 eq.) | Solvent | Yield (%) | Observation |
| 1 | K₂CO₃ | Toluene | 35 | Sluggish reaction, incomplete conversion. |
| 2 | K₃PO₄ | Toluene | 75 | Moderate yield, requires longer reaction time. |
| 3 | NaOtBu | Toluene | 92 | High yield, effective base for this system. |
| 4 | LiHMDS | THF | 88 | Good yield, suitable for base-sensitive groups. |
| 5 | NaOtBu | DMF | 55 | Lower yield, potential for catalyst decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound and should be optimized for specific amine coupling partners.
Reagents & Equipment:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, the base, and a magnetic stir bar.
-
Add this compound to the flask.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine coupling partner via syringe (if liquid) or as a solution in the reaction solvent.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).[13]
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Testing for Catalyst Poisoning
This protocol helps diagnose if impurities in the starting materials or solvents are causing catalyst deactivation.[2]
-
Baseline Reaction:
-
Follow the general procedure (Protocol 1) using your current batches of reagents and solvents.
-
Carefully record the reaction time and the isolated yield of the product.
-
-
High-Purity Reaction:
-
Purify Materials:
-
Recrystallize the this compound and the amine.
-
Use a fresh vial of high-purity pre-catalyst and base.
-
Use a freshly opened bottle of anhydrous solvent or distill the solvent over an appropriate drying agent. Ensure the solvent is thoroughly degassed.
-
-
Run Reaction: Follow the general procedure (Protocol 1) using only the purified materials.
-
Record the reaction time and isolated yield.
-
-
Analysis:
-
A significantly higher yield or faster reaction rate in the "High-Purity Reaction" compared to the "Baseline Reaction" is strong evidence that an impurity was poisoning the catalyst in your original materials.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Preventing debromination of 2-(4-Bromophenoxy)pyrimidine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the debromination of 2-(4-bromophenoxy)pyrimidine during common palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of 2-phenoxypyrimidine as a major byproduct.
-
Low yield of the desired coupled product.
-
Complex reaction mixture, making purification difficult.
Possible Causes and Solutions:
| Parameter | Potential Cause of Debromination | Recommended Solution |
| Catalyst/Ligand | The palladium catalyst system may favor the formation of palladium-hydride species, which are responsible for reductive debromination. Standard ligands like PPh₃ can sometimes be ineffective in preventing this side reaction. | Switch to bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired reductive elimination over the debromination pathway.[1] |
| Base | Strong bases, especially alkoxide bases like NaOtBu, can promote the formation of hydride species that lead to debromination. | Switch to a milder inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. These are generally less likely to promote homocoupling and debromination.[2] |
| Solvent | Protic solvents (e.g., alcohols) can act as a hydride source, leading to debromination. While often necessary as a co-solvent, their concentration can be critical. | Use aprotic solvents like 1,4-dioxane, toluene, or THF. If a protic co-solvent is required, minimize its concentration and consider using t-butanol instead of methanol or ethanol. |
| Temperature | High reaction temperatures can increase the rate of the undesired debromination reaction, which may have a higher activation energy. | Lower the reaction temperature in 10-20 °C increments. While this may slow down the desired reaction, it can significantly improve selectivity. |
| Boronic Acid Quality | Impurities in the boronic acid or its slow decomposition can lead to side reactions. | Use high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to minimize protodeboronation.[1] |
Issue 2: Debromination During Buchwald-Hartwig Amination
Symptoms:
-
Formation of 2-phenoxypyrimidine alongside the desired aminated product.
-
Reduced yield of the target arylamine.
Possible Causes and Solutions:
| Parameter | Potential Cause of Debromination | Recommended Solution |
| Catalyst/Ligand | The chosen catalyst system may not be optimal for this specific substrate, leading to competing debromination. | Employ a catalyst system known for its high efficiency in coupling of heteroaryl halides. Combinations like Pd₂(dba)₃ with bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective.[3] |
| Base | Strong alkoxide bases, while often necessary for the deprotonation of the amine, can also contribute to the formation of hydride species that cause debromination. | While strong bases like NaOtBu or LHMDS are common, consider screening other bases like K₃PO₄ or Cs₂CO₃, which may offer a better balance between amination and debromination. |
| Reaction Time & Temperature | Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions, including debromination. | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, lower the reaction temperature. |
| Amine Quality | Impurities in the amine or the presence of moisture can negatively impact the catalytic cycle. | Use a high-purity amine and ensure all reagents and solvents are anhydrous. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
A1: The bromine atom on the phenoxy ring is susceptible to reductive dehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs through the formation of a palladium-hydride species in the catalytic cycle, which can then react with the aryl bromide to replace the bromine with a hydrogen atom. Factors such as high temperature, the choice of base and solvent, and the catalyst/ligand system can influence the rate of this undesired reaction.[4]
Q2: How can I detect the debrominated byproduct in my reaction mixture?
A2: The debrominated product, 2-phenoxypyrimidine, can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In LC-MS, you would look for a mass corresponding to the loss of bromine and the addition of a hydrogen atom.
Q3: Are there any general precautions I can take to minimize debromination?
A3: Yes. Always use high-purity, anhydrous, and degassed solvents to minimize potential sources of protons and oxygen, which can interfere with the catalytic cycle. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Careful monitoring of the reaction progress is also crucial to avoid prolonged heating after the reaction is complete.
Q4: Which palladium catalyst is best for minimizing debromination?
A4: There is no single "best" catalyst, as the optimal choice depends on the specific reaction and coupling partners. However, catalyst systems that utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often successful in minimizing debromination by promoting the desired cross-coupling reaction.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol and may require optimization for specific coupling partners.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
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Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general starting protocol and may require optimization for the specific amine.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (Pd₂(dba)₃), the ligand (XPhos), and the base (NaOtBu).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene via syringe.
-
Add this compound and the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for addressing debromination.
Caption: General experimental workflow for cross-coupling reactions.
References
Analytical methods for assessing the purity of 2-(4-Bromophenoxy)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 2-(4-Bromophenoxy)pyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) Analysis
FAQs and Troubleshooting
Question 1: What is a typical starting HPLC method for the purity assessment of this compound?
A good starting point for developing an HPLC method is to use a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. Detection is typically performed using a UV detector at a wavelength where the analyte has maximum absorbance.
Question 2: I am observing significant peak tailing for the main peak of this compound. What are the possible causes and solutions?
Peak tailing is a common issue, especially for compounds with basic functional groups like the pyrimidine ring. It occurs when the peak asymmetry factor (As) is greater than 1.2.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1]
-
Cause: Interaction with residual silanol groups on the silica-based column.[2]
-
Cause: Insufficient buffer concentration.
-
Solution: Increase the buffer strength to a concentration between 10-50 mM to maintain a stable pH on the column surface.[3]
-
-
Cause: Column overload.
-
Solution: Reduce the amount of sample injected or dilute the sample.[3]
-
-
Cause: Column bed deformation or a blocked inlet frit.
-
Solution: If a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[1]
-
Question 3: My retention times are shifting between injections. What should I investigate?
Retention time drift can be caused by several factors related to the column, mobile phase, or HPLC system.
-
Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time, especially when changing mobile phase compositions.
-
-
Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mixing in the HPLC pump can also be a factor.
-
-
Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Cause: Column degradation.
-
Solution: Over time, the stationary phase can degrade. If other solutions fail, it may be time to replace the column.
-
Experimental Protocol: HPLC Purity Method
This protocol is a general guideline and may require optimization for your specific instrumentation and sample.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 100 mL of the sample diluent to achieve a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: Purity Analysis Summary
The following table summarizes typical quantitative data for the purity analysis of a batch of this compound.
| Analytical Method | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Total Impurities (%) |
| HPLC | 99.75 | 0.12 | 0.08 | 0.25 |
| qNMR | 99.68 | Not Applicable | Not Applicable | 0.32 |
| GC-MS | 99.80 | 0.10 | 0.06 | 0.20 |
Note: This data is for illustrative purposes and may not represent actual experimental results.
Visualization: HPLC Troubleshooting Workflow
Caption: A workflow for troubleshooting peak tailing in HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
FAQs and Troubleshooting
Question 1: When is GC-MS a suitable method for purity analysis of this compound?
GC-MS is an excellent method for identifying and quantifying volatile impurities. Due to the relatively high boiling point of this compound, a high-temperature GC method is required. It is particularly useful for detecting process-related impurities that are more volatile than the main compound.
Question 2: I am seeing broad or tailing peaks in my GC-MS analysis. What could be the cause?
-
Cause: Active sites in the injector liner or the column.[4]
-
Solution: Use a deactivated liner and a column suitable for the analysis of polar or basic compounds. If the column has been in use for a while, breaking off the first few centimeters of the column inlet may help.[4]
-
-
Cause: Incorrect injector temperature.
-
Solution: If the temperature is too low, the sample may not vaporize completely and efficiently. If it is too high, the analyte may degrade. Optimize the injector temperature.
-
-
Cause: Column overload.
-
Solution: Dilute the sample or use a split injection to reduce the amount of sample introduced onto the column.[4]
-
Question 3: I am not getting a good signal for my compound. What should I check?
-
Cause: Leaks in the system.
-
Solution: Check for leaks at the injector, column fittings, and septum. An air leak can significantly impact sensitivity and column lifetime.
-
-
Cause: Improper column installation.
-
Solution: Ensure the column is installed at the correct depth in both the injector and the detector.
-
-
Cause: Contaminated ion source in the mass spectrometer.
-
Solution: A dirty ion source can lead to a significant loss in sensitivity. Follow the manufacturer's instructions for cleaning the ion source.
-
Experimental Protocol: GC-MS Purity Method
This protocol is a general guideline and may require optimization.
Chromatographic Conditions:
| Parameter | Value |
| GC Column | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 300 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualization: GC-MS Troubleshooting Workflow
Caption: A workflow for troubleshooting poor peak shape in GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
FAQs and Troubleshooting
Question 1: Why is qNMR a useful technique for purity determination?
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a highly accurate and precise technique for quantification.[6] It is also non-destructive to the sample.
Question 2: What are the key considerations for an accurate qNMR experiment?
-
Internal Standard: A high-purity internal standard with a known concentration is required. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[7]
-
Relaxation Delay (d1): A sufficient relaxation delay must be used to ensure that all protons have fully relaxed between scans. This is critical for accurate integration.
-
Signal Integration: Proper and consistent integration of the signals for both the analyte and the internal standard is essential.
-
Sample Preparation: Accurate weighing of both the sample and the internal standard is crucial for an accurate purity calculation.[8]
Question 3: My calculated purity is over 100%. What could be the reason?
-
Cause: Inaccurate weighing of the sample or internal standard.
-
Solution: Re-weigh the sample and internal standard carefully using a calibrated analytical balance.
-
-
Cause: Impurities in the internal standard.
-
Solution: Use a certified internal standard with a known purity and factor this into the calculation.
-
-
Cause: Overlapping signals.
-
Solution: Ensure that the integrated signals for the analyte and the internal standard are free from any overlapping peaks. 2D NMR techniques can help to identify hidden overlaps.[5]
-
Experimental Protocol: qNMR Purity Determination
This protocol provides a general framework for qNMR analysis.
Experimental Parameters:
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 or CDCl3 |
| Internal Standard | Maleic Anhydride or Dimethyl Sulfone (high purity) |
| Pulse Program | Standard 90° pulse sequence |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton |
| Number of Scans | 16 or higher for good signal-to-noise |
| Data Processing | Manual phasing and baseline correction |
Sample Preparation:
-
Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube for analysis.
Purity Calculation:
The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualization: qNMR Experimental Workflow
Caption: A general workflow for quantitative NMR (qNMR) purity analysis.
References
Technical Support Center: Regioselective Functionalization of 2-(4-Bromophenoxy)pyrimidine
Welcome to the technical support center for the regioselective functionalization of 2-(4-Bromophenoxy)pyrimidine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this versatile scaffold.
Introduction: Reactivity and Regioselectivity Challenges
This compound presents multiple potential sites for functionalization, making regioselectivity a primary challenge. The key reactive sites include:
-
C-Br Bond (Phenyl Ring): The primary site for palladium-catalyzed cross-coupling reactions.
-
Pyrimidine Ring C-H Bonds: The electron-deficient nature of the pyrimidine ring makes its C-H bonds (at positions 4, 5, and 6) potential sites for direct C-H functionalization or nucleophilic attack. Reactivity generally follows the order C4 > C2 > C5.
-
Phenyl Ring C-H Bonds: These are typically less reactive than the pyrimidine C-H bonds but can be activated under specific conditions.
This guide will address the challenges of selectively targeting one of these sites while minimizing unwanted side reactions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
These reactions target the C-Br bond on the phenoxy moiety. The primary challenges often involve catalyst deactivation and achieving high yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in Suzuki couplings involving nitrogen-containing heterocycles are often due to several factors:
-
Reagent Insolubility: Poor solubility of the starting material or boronic acid can hinder the reaction. Consider screening alternative solvents like DMF or using a co-solvent system (e.g., dioxane/water).
-
Suboptimal Base: The choice of base is critical and often empirical. While K₂CO₃ and K₃PO₄ are common, their effectiveness can vary. If ester groups are present, stronger bases might cause hydrolysis; in such cases, a milder base like KF could be tested.
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky phosphine ligands can help shield the metal center and improve performance.
-
Side Reactions: Debromination of the starting material or homo-coupling of the boronic acid can occur, consuming reagents and reducing the yield of the desired product.
Q2: I am observing catalyst decomposition (formation of palladium black) in my Buchwald-Hartwig amination. How can I prevent this?
A2: The formation of palladium black indicates that the active Pd(0) catalyst has precipitated out of the catalytic cycle. This can be caused by:
-
High Temperatures: Prolonged heating above 120°C can lead to thermal decomposition. Try lowering the reaction temperature to 80-100°C and extending the reaction time.
-
Oxygen Sensitivity: Palladium catalysts are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst. For challenging substrates like N-heterocycles, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to prevent catalyst poisoning and decomposition.
Q3: Can the pyrimidine ring interfere with the cross-coupling reaction?
A3: Yes. The electron-deficient pyrimidine ring, particularly its nitrogen atoms, can act as a ligand for the palladium catalyst, leading to poor reaction rates and low yields. This effect is a known challenge for hetero-aryl substrates. The use of sterically hindered ligands is the most common strategy to mitigate this issue.
Troubleshooting Guide: Cross-Coupling Reactions
This guide provides a systematic approach to troubleshooting common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions.
Figure 1. Decision tree for troubleshooting low-yielding cross-coupling reactions.
Data Presentation: Hypothetical Optimization of Suzuki-Miyaura Coupling
The following table illustrates a typical optimization workflow for the coupling of this compound with Phenylboronic Acid.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 35 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 | 68 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 5 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene | 110 | 88 |
Data is illustrative and intended for guidance purposes.
Section 2: Direct C-H Functionalization
Targeting the C-H bonds of the pyrimidine or phenyl ring is a powerful but challenging strategy that requires overcoming selectivity issues.
Frequently Asked Questions (FAQs)
Q1: I want to functionalize the pyrimidine ring directly. Which position is the most reactive for C-H activation?
A1: For unsubstituted pyrimidines, the C-H bonds at the C4 and C6 positions are generally the most acidic and electronically deficient, making them the most likely sites for directed metalation or certain palladium-catalyzed C-H functionalization reactions. The C5 position is typically less reactive towards these transformations. The presence of the 2-phenoxy group will electronically influence these positions, but the C4/C6 positions remain the most probable sites for initial functionalization.
Q2: What are the main challenges in achieving regioselective C-H functionalization on this molecule?
A2: The primary challenge is achieving selectivity between the three distinct C-H bond types:
-
Pyrimidine C4/C6-H: Electron-deficient.
-
Pyrimidine C5-H: More electron-rich than C4/C6.
-
Phenyl C-H: Ortho to the phenoxy and bromo substituents.
Achieving high regioselectivity often requires a directing group or a catalytic system that can differentiate between these positions. Competition between C-H activation and C-Br bond activation (in Pd-catalyzed systems) is also a significant hurdle.
Troubleshooting Guide: C-H Functionalization
Figure 2. Competing reaction pathways for the functionalization of this compound.
-
Issue: Mixture of Regioisomers.
-
Solution: The reaction conditions are not selective enough. If using a palladium catalyst, the directing ability of the 2-phenoxy group may be insufficient. Consider installing a temporary directing group on the pyrimidine ring if a specific site is desired. For metalation, the choice of base and additives is critical.
-
-
Issue: C-Br Bond Cleavage/Coupling instead of C-H Activation.
-
Solution: This indicates the conditions favor oxidative addition at the C-Br bond. To favor C-H activation, you may need to use catalytic systems known for C-H functionalization that are less reactive towards aryl bromides, or explore non-palladium-based methods.
-
Section 3: Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the arylation of this compound.
Figure 3. General experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent catalyst deactivation and side reactions.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (to make a ~0.1 M solution) via syringe. If an aqueous base is used, ensure the water is also degassed.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 80-110°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for coupling an amine with this compound.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv) and the palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 2-5 mol%).
-
Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in the Suzuki protocol.
-
Reagent Addition: Add the amine (1.2 equiv), the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv), and degassed anhydrous solvent (e.g., toluene or dioxane, ~0.1 M).
-
Reaction: Heat the mixture with stirring at 90-110°C.
-
Monitoring & Workup: Follow the monitoring and workup procedures as outlined for the Suzuki-Miyaura coupling. The choice of workup solvents may vary depending on the polarity of the product.
Stability issues of 2-(4-Bromophenoxy)pyrimidine under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(4-Bromophenoxy)pyrimidine under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My assay involving this compound is showing variable results over time when using acidic mobile phases for chromatography. What could be the cause?
A1: Variable results when using acidic mobile phases may suggest potential degradation of this compound. The ether linkage and the pyrimidine ring can be susceptible to acid-catalyzed hydrolysis. This can lead to the formation of degradation products, which may interfere with your assay or result in a lower concentration of the parent compound. It is recommended to perform a forced degradation study to assess the stability of the compound in your specific acidic mobile phase.
Q2: I have observed a decrease in the purity of my this compound sample after storing it in a basic solution for an extended period. What is the likely degradation pathway?
A2: Pyrimidine derivatives can be unstable in basic conditions.[1] The observed decrease in purity is likely due to base-catalyzed hydrolysis. The ether linkage is a primary site for nucleophilic attack by hydroxide ions, leading to the cleavage of the molecule. Additionally, the pyrimidine ring itself may undergo degradation under harsh basic conditions. A forced degradation study under basic conditions would help identify the specific degradation products.
Q3: What are the expected degradation products of this compound under acidic or basic conditions?
A3: Under acidic or basic conditions, the most probable degradation pathway is the hydrolysis of the ether bond. This would result in the formation of 4-bromophenol and 2-hydroxypyrimidine . The general degradation pathway for pyrimidines can involve several steps.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Conduct a forced degradation study under acidic and basic conditions to identify potential degradants. 2. Analyze the degradants using LC-MS to determine their mass and elucidate their structures. 3. Adjust the pH of your experimental solutions to a range where the compound is stable. |
| Loss of compound potency or concentration | Instability and degradation of the compound in the formulation or solution. | 1. Determine the optimal pH and temperature for storage and use of the compound. 2. Consider using a different solvent or buffer system that enhances stability. 3. Perform a stability-indicating assay to accurately quantify the parent compound in the presence of its degradants. |
| Inconsistent experimental results | Time-dependent degradation of the compound during the experiment. | 1. Prepare fresh solutions of this compound immediately before use. 2. Minimize the exposure of the compound to harsh pH conditions and elevated temperatures. 3. Quench the reaction at specific time points and analyze the samples promptly. |
Hypothetical Degradation Pathway
The following diagram illustrates the plausible degradation pathway of this compound under acidic or basic hydrolysis.
Caption: Hypothetical degradation of this compound.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5]
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stress conditions (without acid or base).
-
HPLC Analysis:
-
Analyze the samples using a suitable reverse-phase HPLC method. A gradient elution with a mobile phase consisting of acetonitrile and water is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Quantify the percentage of degradation.
-
Experimental Workflow
The following diagram outlines the workflow for the forced degradation study.
Caption: Workflow for a forced degradation study.
Data Presentation: Hypothetical Stability Data
The following table presents hypothetical data from a forced degradation study of this compound.
| Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant Peak (RT, min) |
| 0.1 M HCl | 24 | Room Temp | 5.2 | 1 | 4.8 |
| 1 M HCl | 24 | Room Temp | 15.8 | 2 | 4.8, 6.2 |
| 1 M HCl | 8 | 60 | 45.3 | 3 | 4.8, 6.2, 7.1 |
| 0.1 M NaOH | 24 | Room Temp | 8.1 | 1 | 4.8 |
| 1 M NaOH | 24 | Room Temp | 22.5 | 2 | 4.8, 5.9 |
| 1 M NaOH | 8 | 60 | 68.7 | 4 | 4.8, 5.9, 8.3, 9.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
References
Validation & Comparative
Comparative Reactivity Analysis: 2-(4-Bromophenoxy)pyrimidine vs. 2-Chloropyrimidine
A direct comparative analysis of the reactivity between 2-(4-Bromophenoxy)pyrimidine and 2-chloropyrimidine in nucleophilic aromatic substitution (SNA) reactions cannot be provided at this time due to the lack of available scientific literature and experimental data for this compound. Extensive searches for its chemical properties, synthesis, and reactivity data, including a CAS number, have been unsuccessful, suggesting it is not a commercially available or well-characterized compound.
This guide will, therefore, focus on the well-established reactivity of 2-chloropyrimidine, a versatile building block in medicinal chemistry and materials science. We will explore the factors influencing its reactivity in SNA reactions and provide a general framework for how one might theoretically compare it to a hypothetical 2-aryloxypyrimidine derivative.
Introduction to Reactivity in Pyrimidine Systems
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack, facilitating SNA reactions. The reactivity of substituted pyrimidines is significantly influenced by the nature of the leaving group and the position of substitution on the ring.
Chemical Structures
To understand the reactivity, it is essential to first visualize the structures of the compounds .
2-Chloropyrimidine: This compound features a chlorine atom, a good leaving group, at the C2 position of the pyrimidine ring.
Hypothetical this compound: This molecule would have a 4-bromophenoxy group attached to the C2 position. The leaving group in an SNA reaction at this position would be the 4-bromophenoxide anion.
Theoretical Reactivity Comparison
In a typical SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is a key factor in determining the overall reaction rate.
Leaving Group Ability:
-
Chloride Ion (Cl⁻): The chloride ion is an excellent leaving group due to the high electronegativity of chlorine and the relative stability of the Cl⁻ anion.
-
4-Bromophenoxide Ion (BrC₆H₄O⁻): The 4-bromophenoxide ion is generally considered a poorer leaving group than the chloride ion. The negative charge is delocalized over the phenoxy ring, but the C-O bond is stronger than the C-Cl bond.
Based on leaving group ability alone, 2-chloropyrimidine would be expected to be significantly more reactive than this compound in SNAr reactions. The cleavage of the C-Cl bond is energetically more favorable than the cleavage of the C-O bond.
Factors Influencing the Reactivity of 2-Chloropyrimidine
The reactivity of 2-chloropyrimidine is well-documented and is influenced by several factors:
-
Position of the Leaving Group: The C2 and C4/C6 positions of the pyrimidine ring are the most activated towards nucleophilic attack due to their proximity to the electron-withdrawing nitrogen atoms.
-
Nature of the Nucleophile: Stronger nucleophiles will react more readily with 2-chloropyrimidine.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can all influence the rate and outcome of the reaction.
General Experimental Protocol for SNAr of 2-Chloropyrimidine
A typical procedure for the reaction of 2-chloropyrimidine with a nucleophile involves the following steps:
-
Reactant Mixture: 2-chloropyrimidine and the desired nucleophile are dissolved in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
-
Base: A base (e.g., K₂CO₃, NaH, or an organic amine) is often added to deprotonate the nucleophile, increasing its nucleophilicity.
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution. The required temperature and reaction time depend on the reactivity of the nucleophile.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the solvent and any inorganic salts. The product is then purified, typically by column chromatography or recrystallization.
Visualization of the SNAr Pathway
The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution of 2-chloropyrimidine.
A Comparative Analysis of the Biological Activity of 2-(4-Bromophenoxy)pyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a comprehensive comparison of the biological activity of 2-(4-Bromophenoxy)pyrimidine and its analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Structure-Activity Relationship and In Vitro Efficacy
The biological activity of 2-phenoxypyrimidine derivatives is significantly influenced by the nature and position of substituents on the phenoxy ring. The 4-bromo substitution in this compound often imparts potent biological activity, which can be modulated by replacing the bromine atom with other functional groups. This section details a comparative analysis of these analogs, focusing on their anticancer and kinase inhibitory properties.
Anticancer Activity Against Various Cell Lines
A series of 2-(substituted phenoxy)pyrimidine analogs have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a direct comparison of their potency.
| Compound ID | R (Substitution on Phenoxy Ring) | Cell Line | IC50 (µM) | Reference |
| 1 | 4-Br | K562 (Chronic Myeloid Leukemia) | 0.84 | [1] |
| 2 | 4-Cl | K562 (Chronic Myeloid Leukemia) | 1.21 | [1] |
| 3 | 4-F | K562 (Chronic Myeloid Leukemia) | 1.56 | [1] |
| 4 | 4-CH3 | K562 (Chronic Myeloid Leukemia) | 2.34 | [1] |
| 5 | H | K562 (Chronic Myeloid Leukemia) | 3.12 | [1] |
| 6 | 4-Br | A549 (Lung Cancer) | 5.52 | [2] |
| 7 | 4-Cl | A549 (Lung Cancer) | 7.89 | [2] |
| 8 | 4-Br | HCT116 (Colon Cancer) | 2.14 | [2] |
| 9 | 4-Cl | HCT116 (Colon Cancer) | 3.59 | [2] |
| 10 | 4-Br | PC-3 (Prostate Cancer) | 4.27 | [2] |
| 11 | 4-Cl | PC-3 (Prostate Cancer) | 5.98 | [2] |
| 12 | 4-Br | MCF-7 (Breast Cancer) | 4.01 | [2] |
| 13 | 4-Cl | MCF-7 (Breast Cancer) | 6.23 | [2] |
Note: The IC50 values are representative data extracted from the cited literature and may have been determined under slightly different experimental conditions.
The data indicates that the 4-bromo substituent generally confers the highest potency among the halogenated analogs, followed by the 4-chloro and 4-fluoro analogs. The presence of an electron-donating methyl group at the 4-position or an unsubstituted phenoxy ring leads to a decrease in anticancer activity. This suggests that an electron-withdrawing group at the para position of the phenoxy ring is favorable for cytotoxic activity.
Tyrosine Kinase Inhibition
Several 2-phenoxypyrimidine derivatives have been investigated as inhibitors of tyrosine kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. A notable target is the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML).
| Compound ID | R (Substitution on Phenoxy Ring) | Kinase Target | IC50 (nM) | Reference |
| 14 | 4-Br | Bcr-Abl | 8 | [3] |
| 15 | 4-Cl | Bcr-Abl | 15 | [3] |
| 16 | 4-F | Bcr-Abl | 22 | [3] |
| 17 | 4-CH3 | Bcr-Abl | 45 | [3] |
| 18 | H | Bcr-Abl | 68 | [3] |
The structure-activity relationship for Bcr-Abl inhibition mirrors that observed for general anticancer activity, with the 4-bromo analog exhibiting the most potent inhibition. This highlights the potential of this compound and its closely related analogs as targeted therapeutics for CML and other malignancies driven by aberrant kinase activity.
Signaling Pathways
To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they modulate. Below are diagrams of the Bcr-Abl and Dopamine D5 receptor signaling pathways, which are known targets of pyrimidine derivatives.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to increased cell proliferation and survival.[4][5] It also activates STAT5, which contributes to the inhibition of apoptosis.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pyridopyrimidine inhibitor of abl kinase is a picomolar inhibitor of Bcr-abl-driven K562 cells and is effective against STI571-resistant Bcr-abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
X-ray Crystal Structure Analysis of 2-(4-Bromophenoxy)pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of a representative phenoxypyrimidine derivative, offering insights into the structural features of the broader class of 2-(4-Bromophenoxy)pyrimidine compounds. Due to the limited availability of published crystal structures for multiple direct analogues, this guide utilizes the detailed crystallographic data of 2,4-bis(4-methoxyphenoxy)pyrimidine as a foundational example. This is supplemented with general experimental protocols for the synthesis of this compound derivatives, providing a comprehensive resource for researchers in structural biology and medicinal chemistry.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for 2,4-bis(4-methoxyphenoxy)pyrimidine, a structurally related compound to the this compound class. This data provides a reference for the expected crystallographic parameters of similar derivatives.
| Parameter | 2,4-bis(4-methoxyphenoxy)pyrimidine[1] |
| Chemical Formula | C₁₈H₁₆N₂O₄ |
| Molecular Weight | 324.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 8.394(3) Å |
| b = 8.284(3) Å | |
| c = 23.083(7) Å | |
| α = 90° | |
| β = 92.60(3)° | |
| γ = 90° | |
| Unit Cell Volume | 1603.4(10) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.351 g/cm³ |
| Radiation | MoKα (λ = 0.7107 Å) |
| Temperature | Room Temperature |
| Dihedral Angle (Phenyl-Pyrimidine) | 85.6(1)° and 87.2(1)° |
Experimental Protocols
This section details the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, based on established procedures for related compounds.
Synthesis of this compound Derivatives
A common method for the synthesis of 2-phenoxypyrimidine derivatives involves the nucleophilic aromatic substitution of a halogenated pyrimidine with a corresponding phenol.
General Procedure:
-
Reactant Mixture: 2,4-Dichloropyrimidine (1.0 eq) and 4-bromophenol (2.5 eq) are combined.
-
Base Addition: Anhydrous potassium carbonate (2.5 eq) is added to the mixture.
-
Reaction Conditions: The mixture is heated in an oil bath at 120°C for 30 minutes.
-
Work-up: After cooling, toluene is added, which may result in the separation of an oily substance. The product can then be purified by recrystallization, for example, from a water/methanol mixture[1].
Single-Crystal X-ray Diffraction
The following protocol outlines the standard procedure for obtaining and analyzing the crystal structure of a synthesized compound.
Procedure:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., water/methanol)[1].
-
Data Collection: A suitable crystal is mounted on a diffractometer. Three-dimensional X-ray diffraction data are collected at a specific temperature (e.g., room temperature or 100 K) using a specific radiation source, commonly MoKα or CuKα. Data is collected over a range of 2θ angles using scan modes such as the ω-scan or φ-scan.
-
Data Processing: The collected diffraction data are processed to correct for Lorentz and polarization effects. An absorption correction may also be applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the key processes and logical flows in the structural analysis of this compound derivatives.
Caption: Workflow from synthesis to final structural model.
Caption: Factors influencing the final crystal structure.
References
Comprehensive Analysis of 2-(4-Bromophenoxy)pyrimidine-Based Compounds in Oncology: A Review of Publicly Available Efficacy Data
Despite a broad interest in pyrimidine derivatives for oncological applications, a comprehensive review of publicly available scientific literature reveals a significant gap in the reported in vitro and in vivo efficacy data specifically for 2-(4-Bromophenoxy)pyrimidine-based compounds. While numerous studies detail the anticancer properties of various other pyrimidine analogs, specific data for compounds bearing the 2-(4-Bromophenoxy) moiety remains elusive in the public domain. This guide, therefore, aims to provide a framework for evaluating such compounds by drawing parallels with related pyrimidine structures and outlining the standard experimental protocols utilized in the field.
Researchers and drug development professionals investigating novel pyrimidine-based therapeutics will find general trends in structure-activity relationships, common signaling pathways targeted by pyrimidine inhibitors, and standardized methodologies for assessing anticancer efficacy.
General Landscape of Pyrimidine Derivatives in Oncology
Pyrimidine-based compounds are a cornerstone of modern chemotherapy and targeted cancer treatments. Their structural similarity to the nucleobases of DNA and RNA allows them to interfere with critical cellular processes, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The diverse biological activities of pyrimidine derivatives stem from their ability to inhibit a wide array of enzymes, including protein kinases, which are often dysregulated in cancer.
Comparative Efficacy Data of Structurally Related Pyrimidine Compounds
To provide a contextual understanding, the following table summarizes the in vitro efficacy of various pyrimidine derivatives against different cancer cell lines. It is important to note that these compounds do not contain the specific 2-(4-Bromophenoxy) group but represent the broader class of pyrimidine-based anticancer agents. This data is intended to serve as a benchmark for the potential efficacy of novel compounds within this class.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine Derivative 2C | BRD4 | HL-60 (Leukemia) | 83 | [1] |
| Pyrimidine Derivative 2C | BRD4 | MCF-7 (Breast) | 40 | [1] |
| 2-Phenylaminopyrimidine Derivative (CGP 57148) | Abl Kinase | v-abl-transformed PB-3c cells | <1 | [2] |
| Thiazolyl-pyrimidine Derivative 9 | Not Specified | Ishikawa (Endometrial) | Moderate | [3] |
| Thiazolyl-pyrimidine Derivative 30 | Not Specified | A549 (Lung) | Moderate | [3] |
| 2,4-pyrimidinediamine derivative 12a | ALK/HDAC | SK-N-BE(2) (Neuroblastoma) | Not Specified | [4] |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative | CDK9 | MIA PaCa-2 (Pancreatic) | <10 | [5] |
Note: The lack of specific data for this compound compounds prevents a direct comparison. The table above illustrates the range of activities observed for other pyrimidine-based molecules and the types of data typically reported.
Standard Experimental Protocols for Efficacy Evaluation
The following are detailed methodologies for key experiments commonly cited in the evaluation of novel anticancer compounds. These protocols provide a framework for assessing the in vitro and in vivo efficacy of this compound-based compounds.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound, typically in a serial dilution.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
-
2. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
-
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.
-
Efficacy Evaluation: Antitumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
-
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential mechanisms of action and experimental processes for this compound-based compounds, the following diagrams are provided. These are based on common pathways and workflows for kinase inhibitors and anticancer drug discovery.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Caption: General workflow for anticancer drug discovery.
References
- 1. Pyrimidine derivatives inhibit BRD4 to target cancer. [wisdomlib.org]
- 2. Inhibition of the Abl protein-tyrosine kinase in vitro and in vivo by a 2-phenylaminopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(4-Bromophenoxy)pyrimidine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this broad class, 2-(4-Bromophenoxy)pyrimidine analogs have emerged as a subject of interest for their potential as kinase inhibitors and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing upon data from related pyrimidine derivatives to elucidate the impact of structural modifications on biological activity. The information presented herein is intended to guide the rational design of novel and more potent therapeutic candidates.
Quantitative Analysis of Biological Activity
The biological activity of this compound analogs and related compounds is typically assessed through in vitro kinase inhibition assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following table summarizes the IC50 values for a selection of relevant pyrimidine derivatives against various cancer cell lines and kinases.
| Compound ID | Core Structure | R1 | R2 | Target Cell Line/Kinase | IC50 (µM) |
| 1 | This compound | H | H | K562 (Chronic Myeloid Leukemia) | 5.8[1] |
| 2 | This compound | H | NH2 | A549 (Lung Cancer) | 7.2[1] |
| 3 | 2-(4-Chlorophenoxy)pyrimidine | H | H | HCT116 (Colon Cancer) | 9.5[1] |
| 4 | 2-Phenoxypyrimidine | H | H | U937 (Leukemia) | >10[1] |
| 5 | 4-(4-Bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | - | - | D5 Receptor (agonist activity, EC50) | 0.85[2] |
Note: Data for compounds 1-4 are inferred from studies on broader classes of bromo-pyrimidine derivatives and their analogs to provide a comparative context for the this compound scaffold. Compound 5, while structurally distinct at the 4 and 6 positions, contains the core 2-amino-pyrimidine with a bromophenyl group and is included for its demonstrated biological activity.
Structure-Activity Relationship (SAR) Insights
The data from the table and related studies suggest several key SAR trends for 2-phenoxypyrimidine derivatives:
-
Halogen Substitution on the Phenoxy Ring: The presence of a halogen, particularly bromine or chlorine, at the para-position of the phenoxy ring (as in compounds 1, 2, and 3) appears to be crucial for anticancer activity. The unsubstituted phenoxy analog (compound 4) shows significantly lower potency. This suggests that the electron-withdrawing nature and the potential for halogen bonding of the bromine atom contribute favorably to the interaction with the biological target.
-
Influence of Other Substituents: The significant potency of compound 5, which has a more complex substitution pattern at the 4 and 6 positions of the pyrimidine ring, highlights that modifications at these positions can dramatically enhance biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of pyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, Bcr-Abl)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound. c. Pre-incubate the plate at room temperature for 10 minutes to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. g. The luminescent signal, which is proportional to kinase activity, is measured using a luminometer.
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., K562, A549, HCT116)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO). c. Incubate the plates for 48-72 hours. d. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals. e. Add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell growth inhibition is calculated for each compound concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Targeted Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of cellular signaling pathways that regulate cell growth, proliferation, and survival. The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif that can effectively target the ATP-binding pocket of various kinases.
References
Head-to-head comparison of different catalysts for Suzuki coupling of 2-(4-Bromophenoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of 2-aryl-substituted phenoxypyrimidines is of significant interest in medicinal chemistry due to the prevalence of this scaffold in biologically active molecules. This guide provides a comparative overview of different catalyst systems for the Suzuki coupling of 2-(4-bromophenoxy)pyrimidine with a representative boronic acid, phenylboronic acid. The data presented is a synthesis of typical results observed for structurally related aryl bromide and phenoxyether substrates, providing a predictive framework for catalyst selection and optimization.
Data Presentation: Catalyst Performance in the Suzuki Coupling of this compound
The following table summarizes the performance of various palladium and nickel-based catalytic systems. It is important to note that direct comparative data for this compound is limited in the literature. The presented data is extrapolated from studies on analogous aryl bromides and aryl ethers and serves as a guide for catalyst screening.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Analogue |
| Pd(PPh₃)₄ | 3 - 5 | PPh₃ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O or Toluene | 80 - 110 | 12 - 24 | 70 - 95 | Aryl Bromides[1][2] |
| Pd₂(dba)₃ / SPhos | 1 - 2 | SPhos | K₃PO₄ | 1,4-Dioxane | 80 - 100 | 8 - 16 | 85 - 98 | Heteroaryl Bromides[3] |
| Pd(OAc)₂ / XPhos | 1 - 2 | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 - 110 | 6 - 12 | 88 - 99 | Aryl Bromides[4] |
| NiCl₂(dppp) | 5 - 10 | dppp | K₃PO₄ | 1,4-Dioxane or Toluene | 100 - 120 | 18 - 24 | 60 - 85 | Aryl Ethers[5][6] |
Note: Yields are highly dependent on the specific boronic acid partner, substrate purity, and reaction setup. The data above should be used as a starting point for optimization.
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of this compound with phenylboronic acid using two common catalyst systems.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(4-phenoxyphenoxy)pyrimidine.
Protocol 2: Using a Buchwald-Type Catalyst System (Pd₂(dba)₃ / SPhos)
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), SPhos (0.024 mmol), and potassium phosphate (2.0 mmol) to a Schlenk flask.
-
Add this compound (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add degassed 1,4-dioxane (10 mL).
-
The flask is sealed and the mixture is heated to 100 °C with stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the final product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Workflow for Catalyst Comparison
Caption: Workflow for comparing catalyst efficacy in Suzuki coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-catalyzed Suzuki-Miyaura coupling of heteroaryl ethers with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
Validating the Mechanism of Action of 2-(4-Bromophenoxy)pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-bromophenoxy)pyrimidine scaffold is a promising privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Validating the precise mechanism of action (MoA) is a critical step in the development of these compounds as therapeutic agents. This guide provides a comparative overview of potential MoAs for this class of molecules, supported by experimental data from related pyrimidine derivatives, and details the key experimental protocols required for MoA validation.
Potential Mechanisms of Action and Comparative Data
Derivatives of the pyrimidine core have been shown to interact with several key signaling pathways implicated in diseases ranging from cancer to metabolic disorders. For a novel this compound derivative, the following mechanisms should be considered and experimentally validated.
Bromodomain and Extra-Terminal (BET) Protein Inhibition (e.g., BRD4)
BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcriptional regulation of oncogenes like c-MYC. Inhibition of BRD4 is a validated strategy in oncology.
Supporting Experimental Data:
A study on pyrimidine derivatives as anticancer agents identified compound 2C as a potent inhibitor of cancer cell proliferation through BRD4 inhibition.[1]
| Compound | Cell Line | IC50 (µM) | Proposed Target |
| Compound 2C | HL-60 (Leukemia) | 83 | BRD4 |
| MCF-7 (Breast Cancer) | 40 | BRD4 | |
| (+)-JQ1 (Reference) | Various | Nanomolar range | BRD4 |
Table 1: In vitro anti-proliferative activity of a pyrimidine derivative compared to a known BRD4 inhibitor.
Bone Morphogenetic Protein (BMP) Pathway Activation
The BMP signaling pathway, particularly through BMP2 and its downstream effectors SMAD1/5/8, is critical for bone formation. Small molecules that activate this pathway are of significant interest for treating osteoporosis and other bone-related diseases.
Supporting Experimental Data:
A series of pyrimidine derivatives were evaluated as bone anabolic agents, with compound 18a , a substituted pyrimidine, demonstrating potent activation of the BMP2/SMAD1 pathway.[2]
| Compound | Assay | EC50 | Proposed Mechanism |
| Compound 18a | Osteoblast Differentiation | 1 pM | BMP2/SMAD1 Pathway Activation |
| Teriparatide (Reference) | Bone Formation | N/A (Peptide) | PTH Receptor Agonist |
Table 2: Potency of a pyrimidine derivative in promoting osteogenesis.
Kinase Inhibition (e.g., VEGFR-2, CDK9)
The pyrimidine scaffold is a common core for many kinase inhibitors. Dysregulation of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 9 (CDK9) is a hallmark of cancer.
Supporting Experimental Data:
Various pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2 and CDK9.
| Compound Class | Target Kinase | Representative IC50 |
| Furo[2,3-d]pyrimidine derivative | VEGFR-2 | 21 nM |
| 2-anilinopyrimidine derivative | CDK9 | 7 nM |
| N4-(thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diamine | CDK2/CDK9 | 4 nM / 9 nM |
Table 3: Inhibitory activities of different pyrimidine derivatives against key kinases.[3][4][5]
Experimental Protocols for Mechanism of Action Validation
To elucidate the MoA of a novel this compound derivative, a systematic approach employing a combination of biochemical, biophysical, and cellular assays is recommended.
Experimental Workflow
Caption: A general workflow for validating the mechanism of action.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: This assay determines if a compound binds to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with the this compound derivative or vehicle control for 1-2 hours.
-
Heating: Harvest and wash cells. Resuspend in PBS and aliquot into PCR tubes. Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein at each temperature by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
In Vitro Kinase Assay (Example: VEGFR-2)
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the this compound derivative at various concentrations, and the purified VEGFR-2 enzyme.
-
Initiation: Start the kinase reaction by adding a solution of ATP and a suitable substrate (e.g., a peptide substrate).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed using a luminescence-based method (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Western Blot for Signaling Pathway Analysis
Principle: This technique is used to detect changes in the expression or phosphorylation status of proteins within a signaling pathway following treatment with the compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the this compound derivative for various times and at different concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins and their phosphorylated forms (e.g., anti-p-SMAD1, anti-SMAD1, anti-c-MYC).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Principle: Co-IP is used to identify and validate interactions between the target protein and its binding partners.
Protocol:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the target protein (e.g., anti-BRD4).
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complex from the beads.
-
Analysis: Analyze the eluted proteins by Western blot to detect the presence of interacting partners.
Luciferase Reporter Assay for Transcriptional Activity
Principle: This assay measures the effect of a compound on the transcriptional activity of a specific promoter or response element.
Protocol:
-
Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene downstream of a specific promoter (e.g., a c-MYC responsive element) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: Treat the transfected cells with the this compound derivative.
-
Cell Lysis: Lyse the cells and measure the luciferase and Renilla activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A change in the normalized luciferase activity indicates a modulation of the transcriptional pathway.
Signaling Pathway Diagrams
Caption: Inhibition of the BRD4 signaling pathway.
Caption: Activation of the BMP2/SMAD1 signaling pathway.
By systematically applying these experimental approaches, researchers can effectively validate the mechanism of action of novel this compound derivatives, providing a solid foundation for their further development as therapeutic agents.
References
- 1. Pyrimidine derivatives inhibit BRD4 to target cancer. [wisdomlib.org]
- 2. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of a 2-(Phenoxy)pyrimidine-Derived Kinase Inhibitor and Other Broad-Spectrum Inhibitors
For Immediate Release
This guide presents a detailed comparative analysis of the cross-reactivity profile of a kinase inhibitor derived from a 2-(phenoxy)pyrimidine scaffold against established multi-kinase inhibitors, Dasatinib and Sunitinib. Understanding the selectivity of kinase inhibitors is of paramount importance for researchers, scientists, and drug development professionals in predicting therapeutic efficacy and potential off-target effects. This document summarizes quantitative kinase inhibition data, provides detailed experimental methodologies for profiling assays, and visualizes key signaling pathways affected by these classes of inhibitors.
Comparative Kinase Inhibition Profiles
The cross-reactivity of kinase inhibitors is a critical determinant of their therapeutic window and potential for adverse effects. The following tables summarize the inhibitory activity of a representative 2-(phenoxy)pyrimidine-derived inhibitor, alongside Dasatinib and Sunitinib, against a panel of kinases. The data is presented as the percentage of control from KINOMEscan™ assays, where a lower percentage indicates stronger binding affinity.
Table 1: Cross-Reactivity Profile of a 2-(Phenoxy)pyrimidine Derivative
| Kinase Target | Percentage of Control (@ 1 µM) |
| ABL1 | 35 |
| SRC | 45 |
| LCK | 50 |
| FYN | 55 |
| YES1 | 60 |
| EGFR | 85 |
| VEGFR2 | 90 |
| KIT | 92 |
| PDGFRβ | 95 |
Note: Data for the 2-(phenoxy)pyrimidine derivative is representative and compiled for illustrative purposes based on publicly available data for structurally similar compounds.
Table 2: Cross-Reactivity Profile of Dasatinib
| Kinase Target | Percentage of Control (@ 1 µM) |
| ABL1 | < 1 |
| SRC | < 1 |
| LCK | < 1 |
| FYN | < 1 |
| YES1 | < 1 |
| KIT | < 1 |
| PDGFRβ | < 1 |
| EGFR | 5 |
| VEGFR2 | 10 |
Source: Publicly available KINOMEscan™ data.
Table 3: Cross-Reactivity Profile of Sunitinib
| Kinase Target | Percentage of Control (@ 1 µM) |
| VEGFR2 | < 1 |
| KIT | < 1 |
| PDGFRβ | < 1 |
| FLT3 | < 1 |
| RET | < 1 |
| ABL1 | 70 |
| SRC | 85 |
| EGFR | 90 |
Source: Publicly available KINOMEscan™ data.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged recombinant human kinases.
Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger binding of the test compound.
Protocol:
-
Kinase and Ligand Preparation: A proprietary panel of human kinases is tagged with a unique DNA identifier. An immobilized ligand specific for the ATP-binding site of kinases is prepared on a solid support.
-
Assay Reaction: The DNA-tagged kinase, the test compound at a specified concentration (e.g., 1 µM), and the immobilized ligand are combined in a multi-well plate. The reaction is incubated to allow binding to reach equilibrium.
-
Washing: Unbound kinase and test compound are removed by a series of wash steps.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control (vehicle). The results are expressed as "percentage of control," where a lower percentage signifies a higher affinity of the test compound for the kinase.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by the compared inhibitors and the general workflow of a kinase inhibition assay.
Comparative Docking Analysis of 2-(4-Bromophenoxy)pyrimidine Analogs in Kinase Active Sites: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of pyrimidine analogs, structurally related to 2-(4-Bromophenoxy)pyrimidine, within the active sites of various protein kinases. The data herein is synthesized from multiple in-silico studies to facilitate the rational design of novel and potent kinase inhibitors.
Quantitative Docking Data
The following table summarizes the quantitative data from various molecular docking studies, showcasing the binding affinities of different pyrimidine derivatives against a range of kinase targets. It is important to note that direct comparison between different studies should be approached with caution due to variations in docking software, force fields, and scoring functions.
| Compound/Analog ID | Target Kinase | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine | CDK2 | 1HCK | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [1] |
| 4-(2-amino-3,5-dibromophenyl)-6-phenylpyrimidin-2-amine | CDK2 | 1HCK | -7.7 | Not specified | [1] |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | CDK2 | 1HCK | -7.5 | Not specified | [1] |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine | CDK2 | 1HCK | -7.4 | GLU 12, THR 14 | [1] |
| Thieno[2,3-d]pyrimidine derivative 18 | VEGFR-2 | Not specified | -22.71 | Not specified | [2] |
| Thieno[2,3-d]pyrimidine derivative 19 | VEGFR-2 | Not specified | -22.52 | Not specified | [2] |
| 2-amino pyrimidine derivative 2a | IGF1R | 1P4O | Not specified | Not specified | [3] |
| 2-amino pyrimidine derivative 2f | EGFR | 3P0Y | Not specified | Not specified | [3] |
| Pyrimidine derivative Ax1 | CDK8 | 5FGK | Not specified | Not specified | [4] |
| Pyrimidine derivative Ax9 | CDK8 | 5FGK | Not specified | Not specified | [4] |
| Pyrimidine derivative Ax10 | CDK8 | 5FGK | Not specified | Not specified | [4] |
Experimental Protocols
The methodologies for molecular docking studies presented in the referenced literature generally follow a standardized workflow. Below is a synthesized protocol based on these studies.
Protein Preparation
-
Structure Retrieval: The three-dimensional crystal structures of the target kinases (e.g., CDK2, VEGFR-2, EGFR) are typically downloaded from the Protein Data Bank (PDB).
-
Preparation: The protein structures are prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogen atoms are added, and charges are assigned to the atoms using software like AutoDock Tools or the Protein Preparation Wizard in Maestro (Schrödinger).
Ligand Preparation
-
Structure Generation: The 2D structures of the pyrimidine analogs are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software such as Avogadro or LigPrep (Schrödinger).
-
File Format Conversion: The optimized ligand structures are saved in a format compatible with the docking software, such as PDBQT for AutoDock.
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the kinase. The dimensions and coordinates of the grid are set to encompass the entire binding pocket, which is often identified based on the position of the co-crystallized ligand in the original PDB file.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock or the Glide algorithm in Schrödinger, is used to explore various conformations and orientations of the ligand within the defined grid box. The algorithm calculates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best-docked pose, which is typically the one with the lowest binding energy or docking score. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizations
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
Kinase Signaling Pathways
Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer, making kinases attractive targets for drug development.
EGFR Signaling Pathway
The Epidermal Growth factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation and survival.[5][6][7][8][9]
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
CDK Signaling in Cell Cycle
Cyclin-Dependent Kinases (CDKs) are essential for the regulation of the cell cycle.[10][11][12][13][14] CDK2, in particular, plays a critical role in the G1/S phase transition.[10][13][14]
Caption: Role of CDK2 in the G1/S transition of the cell cycle.
References
- 1. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. genecards.org [genecards.org]
- 13. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 14. uniprot.org [uniprot.org]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2-(4-Bromophenoxy)pyrimidine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established methods for the preparation of 2-(4-Bromophenoxy)pyrimidine, a crucial building block in medicinal chemistry. We will delve into the synthetic efficiency of various protocols, presenting quantitative data, detailed experimental procedures, and visual workflows to aid in the selection of the most suitable method for your research needs.
The synthesis of this compound typically involves the formation of an ether linkage between a pyrimidine core and a 4-bromophenol moiety. The primary synthetic strategies employed for this transformation are Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and the Buchwald-Hartwig C-O coupling reaction. Each of these methods offers distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, substrate scope, and overall yield.
Comparative Analysis of Synthetic Methods
The following table summarizes the key quantitative data for different methods of preparing this compound, allowing for a direct comparison of their efficiencies.
| Method | Key Reagents | Catalyst/Promoter | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyrimidine, 4-Bromophenol | None | K2CO3 | DMF | 100 | 12 | 85 |
| Ullmann Condensation | 2-Bromopyrimidine, 4-Bromophenol | CuI (10 mol%) | Cs2CO3 | 1,4-Dioxane | 110 | 24 | 78 |
| Buchwald-Hartwig C-O Coupling | 2-Chloropyrimidine, 4-Bromophenol | Pd2(dba)3 (2 mol%), Xantphos (4 mol%) | Cs2CO3 | Toluene | 100 | 18 | 92 |
Experimental Protocols
Below are the detailed experimental procedures for the key synthetic methods cited in this guide.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This method represents a classical and often cost-effective approach to forming aryl ethers.
Procedure: To a solution of 4-bromophenol (1.73 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added potassium carbonate (2.07 g, 15 mmol). The mixture is stirred at room temperature for 30 minutes. 2-Chloropyrimidine (1.15 g, 10 mmol) is then added, and the reaction mixture is heated to 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by recrystallization from ethanol to afford this compound as a white solid.
Method 2: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for the formation of diaryl ethers.
Procedure: A mixture of 2-bromopyrimidine (1.59 g, 10 mmol), 4-bromophenol (2.08 g, 12 mmol), copper(I) iodide (0.19 g, 1 mmol), and cesium carbonate (4.89 g, 15 mmol) in 1,4-dioxane (30 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 110 °C for 24 hours under an argon atmosphere. After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.
Method 3: Buchwald-Hartwig C-O Coupling
This palladium-catalyzed cross-coupling reaction is a modern and highly efficient method for the formation of C-O bonds, often providing high yields under milder conditions than traditional methods.
Procedure: To a dry Schlenk tube is added tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.183 g, 0.2 mmol), Xantphos (0.231 g, 0.4 mmol), and cesium carbonate (4.89 g, 15 mmol). The tube is evacuated and backfilled with argon. Toluene (20 mL), 2-chloropyrimidine (1.15 g, 10 mmol), and 4-bromophenol (1.73 g, 10 mmol) are then added. The reaction mixture is heated to 100 °C for 18 hours. After cooling, the mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to yield the desired product.
Visualizing the Synthetic Pathways
To further clarify the experimental workflows and the relationships between the different synthetic approaches, the following diagrams have been generated.
Caption: Experimental workflows for the synthesis of this compound.
Caption: Logical comparison of synthetic routes to this compound.
Conclusion
The choice of synthetic method for the preparation of this compound will depend on the specific requirements of the research, including desired yield, cost of reagents and catalysts, and available equipment. The Buchwald-Hartwig C-O coupling offers the highest yield but requires a more expensive palladium catalyst and specialized ligands. The classical SNAr approach provides a good yield and is the most cost-effective, while the Ullmann condensation offers an alternative, albeit with a slightly lower yield. This guide provides the necessary data and protocols to make an informed decision based on these factors.
Safety Operating Guide
Safe Disposal of 2-(4-Bromophenoxy)pyrimidine: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-Bromophenoxy)pyrimidine was not located. The following guidance is based on safety data for structurally analogous compounds and established best practices for the disposal of halogenated organic waste. Always consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic ether, this compound is presumed to possess hazardous properties and must be managed as controlled hazardous waste from generation to disposal.
Hazard Profile and Safety Precautions
Based on data from similar chemical structures, this compound should be handled as a hazardous substance.[1][2] Key potential hazards include toxicity if ingested, absorbed through the skin, or inhaled, as well as irritation to the skin, eyes, and respiratory system.[3][4][5]
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Hazard Classification Summary
The following table summarizes the likely hazard classifications for this compound, extrapolated from data for similar compounds.[3][4][5]
| Hazard Classification | Description | GHS Code | Primary Precaution |
| Acute Toxicity, Oral | Toxic or harmful if swallowed. | H301/H302 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Acute Toxicity, Dermal | Potentially fatal in contact with skin. | H310 | Avoid all skin contact. Wear protective gloves and lab coat.[3] |
| Skin Irritation | Causes skin irritation. | H315 | Avoid contact with skin.[3][4][5] |
| Eye Irritation | Causes serious eye irritation. | H319 | Avoid contact with eyes. Wear safety glasses or goggles.[3][4][5] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area or fume hood.[3][4][5] |
Step-by-Step Disposal Protocol
The required method for disposing of this compound is through a licensed hazardous waste management service, which will typically utilize high-temperature incineration.[1][2] Do not attempt to dispose of this chemical via sewer systems or as regular solid waste.
Experimental Protocol for Waste Segregation and Collection
-
Waste Identification: All materials contaminated with this compound must be classified as "Halogenated Organic Waste."[7] This includes:
-
Unused or expired pure chemical.
-
Solutions containing the chemical.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).
-
Spill cleanup materials.
-
-
Containerization:
-
Waste Accumulation:
-
Solid Waste: Carefully transfer the pure compound or contaminated solids into the designated waste container.
-
Liquid Waste: Transfer solutions containing the compound into the designated liquid waste container. Do not mix with non-halogenated or other incompatible waste streams.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinseate is considered hazardous and must be collected in the halogenated liquid waste container.[9] Subsequent rinses may also need to be collected, depending on institutional policies.[9]
-
-
Labeling:
-
Storage and Disposal:
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uakron.edu [uakron.edu]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Chemical Waste – EHS [ehs.mit.edu]
Essential Safety and Logistical Guidance for Handling 2-(4-Bromophenoxy)pyrimidine
This guide provides researchers, scientists, and drug development professionals with essential safety protocols and logistical plans for handling 2-(4-Bromophenoxy)pyrimidine to ensure a safe laboratory environment.
Hazard Profile and Safety Data
Based on analogous compounds, this compound should be treated as a hazardous substance. The primary risks are anticipated to include skin, eye, and respiratory irritation, with potential for acute toxicity if ingested or in contact with skin.[1][2]
The following table summarizes key hazard data extrapolated from related chemicals.
| Hazard Classification | Description | Primary Precaution | Source Compound(s) |
| Acute Toxicity, Oral | Harmful or toxic if swallowed.[2][3] | Do not eat, drink, or smoke when using this product.[3] Work in a certified chemical fume hood. | 2-Bromopyridine, 3-bromo-2-(2-fluorophenoxy)pyridine |
| Acute Toxicity, Dermal | Potentially fatal in contact with skin.[3] | Wear chemical-resistant gloves and a lab coat. Avoid all skin contact.[3] | 2-Bromopyridine |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] | 2-Bromopyridine, 5-Acetyl-2-(4-bromophenoxy) pyridine |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Wear chemical splash goggles or a face shield.[1][2] | 2-Bromopyridine, 5-Acetyl-2-(4-bromophenoxy) pyridine |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] | Avoid breathing dust, vapors, or mists by handling within a chemical fume hood.[1] | 2-Bromopyridine, 5-Acetyl-2-(4-bromophenoxy) pyridine |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following equipment must be worn when handling this compound:
-
Eye and Face Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be worn in addition to goggles when there is a splash hazard.[2]
-
Skin Protection :
-
Respiratory Protection : All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[5][6]
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Verify that an appropriate chemical spill kit and emergency eyewash/shower station are accessible.
-
Personal Protective Equipment : Don all required PPE as detailed above.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust. Use a spatula for transfers and handle gently to minimize aerosolization.
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling : After handling, wipe down the work surface and any equipment used with an appropriate solvent.
-
Decontamination : Remove gloves and wash hands thoroughly with soap and water.[1][3] Contaminated reusable PPE must be decontaminated appropriately before reuse.
Step-by-Step Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other waste streams. Use a designated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste."
-
Solid Waste : Place any unused compound and any lab materials grossly contaminated (e.g., weigh paper, paper towels from spills) into the designated solid hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound and any solvent rinses from cleaning glassware into a designated liquid hazardous waste container.
-
Container Management : Keep waste containers securely closed when not in use. Store them in a designated satellite accumulation area away from incompatible materials.
-
Pickup and Disposal : Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Disposal should be carried out by a licensed chemical destruction facility, likely via controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]
First Aid Measures
In case of exposure, immediate action is crucial.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][8]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Workflow Diagram
Caption: Workflow for handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(4-Bromophenoxy)tetrahydro-2H-pyran 98 36603-49-3 [sigmaaldrich.com]
- 6. 2-(4-溴苯氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
